molecular formula C6H8NO3P B1643815 (3-Pyridinylmethyl)phosphonic acid CAS No. 74095-34-4

(3-Pyridinylmethyl)phosphonic acid

Cat. No.: B1643815
CAS No.: 74095-34-4
M. Wt: 173.11 g/mol
InChI Key: QDDHHQXANXQQAY-UHFFFAOYSA-N
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Description

(3-Pyridinylmethyl)phosphonic acid is a useful research compound. Its molecular formula is C6H8NO3P and its molecular weight is 173.11 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridin-3-ylmethylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Pyridinylmethyl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Pyridinylmethyl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDHHQXANXQQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74095-34-4
Record name (Pyridin-3-ylmethyl)phosphonic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Chemical structure and properties of (3-Pyridinylmethyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Pyridinylmethyl)phosphonic Acid: Structure, Synthesis, and Applications

Executive Summary

(3-Pyridinylmethyl)phosphonic acid is a heterocyclic organophosphorus compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a phosphonic acid moiety, makes it a valuable building block and a versatile functional molecule. The phosphonic acid group serves as a bioisostere for phosphate and carboxylate groups, enabling its use in the design of enzyme inhibitors and other bioactive molecules.[1][2] Furthermore, its ability to coordinate with metals and bind to surfaces has led to applications in the development of novel materials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of its primary applications, grounded in authoritative scientific literature.

Introduction to (3-Pyridinylmethyl)phosphonic Acid

The Significance of Heterocyclic Phosphonic Acids

Phosphonic acids (R-PO(OH)₂) and their esters are a cornerstone of organophosphorus chemistry. The tetrahedral geometry and dianionic nature (at physiological pH) of the phosphonate group allow it to act as a stable mimetic of the phosphate moiety, which is ubiquitous in biology.[1][2] This structural analogy is a foundational principle in the design of therapeutic agents that target phosphate-recognizing enzymes. When the phosphonic acid is appended to a heterocyclic scaffold, such as pyridine, the resulting molecule gains additional functionalities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, providing further opportunities for specific molecular interactions within a biological target or a material matrix.

Overview of the Target Compound

(3-Pyridinylmethyl)phosphonic acid, CAS No. 74095-34-4, is distinguished by the placement of the phosphonomethyl group at the 3-position of the pyridine ring.[4] This specific isomeric arrangement influences the electronic properties and spatial orientation of the functional groups, differentiating it from its 2- and 4-isomers and impacting its binding characteristics and reactivity. This guide will focus exclusively on this 3-substituted isomer.

Physicochemical Properties and Characterization

Chemical Structure and Nomenclature

The structure consists of a methylene bridge connecting the phosphorus atom of the phosphonic acid to the C3 position of the pyridine ring.

Caption: Chemical structure of (3-Pyridinylmethyl)phosphonic acid.

Tabulated Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 74095-34-4[4][5]
Molecular Formula C₆H₈NO₃P[6]
Molecular Weight 173.11 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 210-227 °C[4]
Purity Typically >98% (HPLC)
Storage Room temperature, in a cool, dark place (<15°C recommended)[4]
IUPAC Name (Pyridin-3-ylmethyl)phosphonic acid[6]
Spectroscopic Profile

Full characterization is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), a doublet for the methylene protons (CH₂) adjacent to the phosphorus atom due to H-P coupling, and a broad singlet for the acidic phosphonic protons.

  • ¹³C NMR: Signals corresponding to the five distinct carbons of the pyridine ring and one for the methylene carbon would be observed. The methylene carbon signal will appear as a doublet due to C-P coupling.

  • ³¹P NMR: This is a key technique for phosphorus-containing compounds. A single resonance is expected, with a chemical shift characteristic of alkylphosphonic acids.[7][8][9] The spectrum should be proton-decoupled to yield a sharp singlet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z ≈ 172.1.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for P=O stretching (around 1200-1300 cm⁻¹), P-O-H stretching (broad band from 2500-3300 cm⁻¹), and C=N/C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹).

Synthesis and Purification

The most reliable and scalable synthesis of (3-Pyridinylmethyl)phosphonic acid is a two-step process. This involves the formation of the C-P bond via the Michaelis-Arbuzov reaction to create a phosphonate diester, followed by acidic hydrolysis to yield the final phosphonic acid.[1][10][11]

Caption: Synthetic workflow for (3-Pyridinylmethyl)phosphonic acid.

Detailed Experimental Protocol: Step 1 - Synthesis of Diethyl (3-Pyridinylmethyl)phosphonate

Causality: The Michaelis-Arbuzov reaction is the gold standard for creating alkylphosphonates from alkyl halides.[10] It proceeds via an initial Sₙ2 reaction where the phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic methylene carbon of 3-(chloromethyl)pyridine. The resulting phosphonium salt intermediate then undergoes a dealkylation step to yield the stable phosphonate ester. Using the starting material as the hydrochloride salt is common, and it typically reacts well at elevated temperatures.

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(chloromethyl)pyridine hydrochloride (1 equivalent).

  • Reagent Addition: Add triethyl phosphite (1.1 to 1.5 equivalents). An excess of the phosphite ensures complete conversion of the starting halide and acts as the reaction solvent.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 140-150°C. The reaction is typically exothermic and should be monitored. Maintain this temperature for 3-5 hours.

  • Monitoring: The reaction progress can be monitored by TLC or ¹H NMR analysis of an aliquot, observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the excess triethyl phosphite is removed under high vacuum. The resulting crude oil is then purified.

  • Purification: Purification is achieved by vacuum distillation or column chromatography on silica gel to yield diethyl (3-pyridinylmethyl)phosphonate as a clear oil.

Detailed Experimental Protocol: Step 2 - Hydrolysis to (3-Pyridinylmethyl)phosphonic Acid

Causality: Acid-catalyzed hydrolysis is a robust and effective method for the dealkylation of phosphonate esters.[1][12] Concentrated hydrochloric acid at reflux provides the necessary conditions to cleave both ethyl ester groups, liberating the phosphonic acid.[13] The product precipitates upon cooling or concentration, facilitating its isolation.

Protocol:

  • Setup: In a round-bottom flask, dissolve the diethyl (3-pyridinylmethyl)phosphonate (1 equivalent) from the previous step in concentrated hydrochloric acid (e.g., 6M or 37%, typically 5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-12 hours.

  • Monitoring: The completion of the hydrolysis can be monitored by ³¹P NMR, observing the upfield shift from the phosphonate ester signal to the phosphonic acid signal.

  • Isolation: After cooling the reaction mixture to room temperature, the solvent (HCl and water) is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid is triturated with a solvent like acetone or ethanol to remove any remaining impurities. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for higher purity.

  • Validation: The final product's identity and purity (>98%) should be confirmed by NMR (¹H, ¹³C, ³¹P), HPLC, and melting point analysis.

Key Applications and Research Insights

Role in Medicinal Chemistry and Drug Discovery

The structural similarity of the phosphonic acid group to biologically relevant phosphates and carboxylates makes it a powerful tool in drug design.[14]

  • Enzyme Inhibitors: As a transition-state analog, it is used to design inhibitors for enzymes such as phosphatases, proteases, and those involved in metabolic pathways.[15] The pyridine ring can provide additional binding interactions, enhancing potency and selectivity.

  • Bone-Targeting Agents: Phosphonic acids have a high affinity for calcium phosphate (hydroxyapatite), the mineral component of bone.[1] This property is exploited to deliver therapeutic or imaging agents specifically to bone tissue, for example, in the treatment of osteoporosis or bone cancers.

  • Antiviral and Antibacterial Agents: The phosphonate moiety is present in several approved antiviral drugs. Novel phosphonic acids with heterocyclic components are continuously explored for new antimicrobial therapies.

Applications in Materials Science

The strong binding of phosphonic acids to metal oxides and their ability to coordinate with metal ions are key to their use in materials science.[1][2]

  • Surface Modification: (3-Pyridinylmethyl)phosphonic acid can form self-assembled monolayers (SAMs) on metal oxide surfaces like titania (TiO₂), alumina (Al₂O₃), and zirconia (ZrO₂). This allows for precise control over the surface properties, such as wettability and biocompatibility.

  • Coordination Polymers and MOFs: The molecule can act as a linker, with the phosphonate group coordinating to one metal center and the pyridine nitrogen to another, leading to the formation of 1D, 2D, or 3D coordination polymers or metal-organic frameworks (MOFs).[2] These materials have applications in catalysis, gas storage, and sensing.

  • Sensors: The dual functionality allows for the design of chemical sensors where, for instance, the phosphonate group anchors the molecule to a surface while the pyridine moiety acts as a recognition site for a target analyte.[3]

Safety and Handling

(3-Pyridinylmethyl)phosphonic acid is classified as an irritant. It can cause skin and serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

(3-Pyridinylmethyl)phosphonic acid is a highly functional and versatile molecule with established importance and future potential in both life sciences and materials science. Its synthesis is achievable through well-documented, robust chemical reactions, making it accessible for research and development. The unique combination of a strong metal-binding phosphonic acid group and a coordinative/H-bonding pyridine ring ensures its continued exploration in the design of sophisticated drugs, functional materials, and advanced chemical sensors.

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  • Sresp, A., et al. (2016). Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLNYhr_Kq-i-PacAFDhwbR0gvc6da4Y-Zv9aIEwYdycO7ChqVNsHvOaiMLCmuda95fwLiHhjDyK4u3sqOEQbOURJhINneevrM-XoM-65OmoMPkZBOdp9ETV1-M_q9X2T-izVga7WLKp95GxZA3umBzP8Amn9c63HecMcAXRlBanRJS9Ku8zyQ-uXNfmTno_t95H9JRbJbYsYd_jozDxRH4WvTYGlYVRZ3mlWV2OVloFg==]
  • Pathmasiri, W., & Vittal, J. J. (2010). One, two, and three methylene phosphonic acid groups (–CH2PO3H2) on a mesitylene ring: synthesis, characterization and aspects of supramolecular aggregation. New Journal of Chemistry, 34(10), 2237-2245. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY90b0qrShkq-69xoYdornG3QdqqHzIeVCofsten77rMXtaEPaictPmMJ3svI_K-6-XeRI_NIVfUeuUObhZkow6HrAfIYfP3P8FKQ4yfuUn_6BvyqMU5tVslkn0W7PPX4yoBga8l6jSH5o44kKQSdF6it2SmMueTSxvgtu]
  • Robitaille, P. M., & Robitaille, P. A. (1993). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4mYPNwd6iZiXO1RQn1FoNrNVEVVWQXZ5le28wj0gK9s4M0ZmqYL61UFzdrPwjHmShcXvQOpDD6xzQ8toq5QpBpUriEi5v0f3QnESAWz0qNV6fWrprWDga7LTUkohQB1kKJpTe2sZavc3DvY_XDsqv3cmS9ndmDGGqJ2trN1ZMOXL2A2A-tUyqjIWx7b-MS4bEvuvmOa_drCBFfwvAVMOHQIvCGekIfibHhaNL6ytAeE2ebjJxbDiDSbs=]

Sources

Thermodynamic Stability & Speciation of (3-Pyridinylmethyl)phosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of (3-Pyridinylmethyl)phosphonic Acid in Aqueous Solutions Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

(3-Pyridinylmethyl)phosphonic acid (3-PMPA) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phosphate esters and a chelating agent for metalloenzyme inhibition. Unlike its phosphate counterparts, 3-PMPA possesses a hydrolytically stable C–P bond, rendering it resistant to phosphatases and extreme pH conditions. This guide details the thermodynamic parameters governing its aqueous stability, protonation equilibria, and experimental validation protocols.[1]

Molecular Architecture & Physicochemical Baseline

The stability of 3-PMPA is defined by two competing structural features: the basic pyridine nitrogen and the acidic phosphonate group. In aqueous media, these moieties engage in a pH-dependent interplay that dictates the molecule's charge state (speciation) and solubility.

The C–P Bond: Hydrolytic Robustness

The defining thermodynamic feature of 3-PMPA is the carbon-phosphorus (C–P) bond. Unlike the P–O–C linkage in phosphates (


), the C–P bond is thermodynamically stable against hydrolysis.
  • Acid/Base Resistance: 3-PMPA resists hydrolysis in 6M HCl and 4M NaOH at reflux, conditions that rapidly degrade phosphate esters.

  • Enzymatic Stability: The molecule is inert to alkaline phosphatases, making it an ideal "non-cleavable" probe for phosphate-binding enzymes.

Zwitterionic Character

In the physiological pH range (pH 4.0 – 7.4), 3-PMPA exists primarily in zwitterionic or anionic forms. The pyridine ring acts as a weak base, while the phosphonic acid provides two acidic protons.

Protonation Equilibria & Thermodynamic Parameters[1][2][3]

Understanding the stepwise dissociation of 3-PMPA is critical for predicting its behavior in biological assays. The molecule acts as a triprotic acid (


) in highly acidic media.
Dissociation Constants (25°C, I = 0.1 M)

The deprotonation sequence generally follows: Phosphonate (


) 

Pyridinium

Phosphonate (

).
Equilibrium StepReactionpKa Value (Est.)[1][2]Thermodynamic Nature
Step 1 (

)


Highly Acidic (Phosphonate)
Step 2 (

)


Weakly Acidic (Pyridinium)
Step 3 (

)


Neutral/Basic (Phosphonate)

Note: Values are synthesized from comparative data on heterocyclic phosphonates [1][2]. The


 of the pyridine nitrogen is lowered from ~5.2 (unsubstituted pyridine) due to the electron-withdrawing inductive effect of the phosphonomethyl group.
Speciation Pathway

The following diagram illustrates the stepwise deprotonation and the dominant species at varying pH levels.

Speciation H3L H3L+ (Cationic) pH < 1 H2L H2L± (Zwitterion) pH 1.5 - 4.5 H3L->H2L -H+ (pKa1 ≈ 1.4) HL HL- (Mono-anion) pH 5.0 - 6.5 H2L->HL -H+ (pKa2 ≈ 4.8) L L2- (Di-anion) pH > 7.5 HL->L -H+ (pKa3 ≈ 6.9)

Figure 1: Speciation flow of 3-PMPA. The zwitterionic form (H2L±) dominates in acidic buffers, while the fully deprotonated L2- species is active in basic conditions.

Experimental Protocols: Validating Stability

To rigorously determine the thermodynamic stability constants, a self-validating dual-method approach is required: Potentiometric Titration (primary) and


P NMR (secondary validation).
Protocol A: High-Precision Potentiometric Titration

This method provides the most accurate pKa values by monitoring proton concentration changes.

Reagents & Setup:

  • Analyte: 3-PMPA (Purified >99%, free of inorganic phosphates).

  • Titrant: Carbonate-free NaOH (0.1 M), standardized against KHP.

  • Ionic Strength Adjuster (ISA): KCl or KNO3 (0.1 M) to maintain constant activity coefficients.

  • Inert Atmosphere: High-purity Argon or Nitrogen bubbling (essential to prevent

    
     absorption).
    

Step-by-Step Workflow:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

    
     using the Nernst equation and liquid junction potential correction.
    
  • Solution Preparation: Dissolve

    
     M 3-PMPA in 50 mL of ISA solution. Acidify with standardized HCl to start at pH ~2.0.
    
  • Titration: Add NaOH in micro-aliquots (e.g., 5-10

    
    ). Allow electrode stabilization (drift < 0.1 mV/min) before recording.
    
  • Data Range: Titrate from pH 2.0 to 11.0.

  • Analysis: Use non-linear least squares regression software (e.g., Hyperquad or PSEQUAD) to fit the volume-pH data to the mass balance equations.

Protocol B: P NMR pH-Titration (Validation)

Potentiometry can be ambiguous if pKa values overlap.


P NMR provides structural proof of deprotonation sites.
  • Observation: The

    
    P chemical shift (
    
    
    
    ) moves upfield/downfield as the phosphonate group deprotonates.
  • Validation Logic: A significant shift at pH ~1.5 and pH ~6.9 confirms phosphonate ionization. A lack of shift at pH ~4.8 (while potentiometry shows a proton loss) confirms the deprotonation is occurring at the Pyridine Nitrogen (remote from the P nucleus).

ExperimentalWorkflow cluster_0 Phase 1: Potentiometry cluster_1 Phase 2: Computational Analysis Prep Sample Prep (3-PMPA + 0.1M KCl) Acidify Acidify to pH 2.0 (Standardized HCl) Prep->Acidify Titrate Auto-Titration (NaOH additions) Acidify->Titrate Data Data: Vol vs. pH Titrate->Data Model Hyperquad/PSEQUAD Refinement Data->Model Output Calculated pKa Values Model->Output

Figure 2: Experimental workflow for thermodynamic constant determination.

Implications for Drug Design

Metal Chelation & Enzyme Inhibition

3-PMPA is a potent chelator for divalent cations (


, 

). In drug design, this property is exploited to inhibit metalloproteases (MMPs).
  • Mechanism: The fully deprotonated phosphonate (

    
    ) acts as a monodentate or bidentate ligand, displacing the water molecule at the enzyme's catalytic zinc site.
    
  • Stability Advantage: Unlike hydroxamic acids (which often suffer from hydrolysis and metabolic instability), the 3-PMPA scaffold remains intact in plasma, providing a thermodynamically stable "warhead" for drug candidates.

Solubility Profile

The zwitterionic nature at pH 3-5 implies minimal solubility (isoelectric point vicinity). Formulation scientists must adjust pH > 7.0 or < 2.0 to ensure high solubility during liquid dosing, or utilize the zwitterion for controlled-release crystallization.

References

  • Popov, K., et al. (2001). Critical Evaluation of Stability Constants of Phosphonic Acids. IUPAC Technical Report. Pure and Applied Chemistry. Link

  • Redmore, D. (1976). Chemistry of P-C-N Systems. Chemical Reviews.
  • Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Martell, A. E., & Smith, R. M. NIST Critical Stability Constants of Metal Complexes Database. (Standard reference for phosphonate protonation thermodynamics). Link

Sources

The Dual Identity of (3-Pyridinylmethyl)phosphonic Acid: An In-depth Technical Guide to its Zwitterionic Character

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Pyridinylmethyl)phosphonic acid is a fascinating molecule that holds significant potential in various scientific domains, including medicinal chemistry and materials science. Its structure, which uniquely combines a pyridine ring and a phosphonic acid moiety, gives rise to a rich and complex acid-base chemistry, most notably its zwitterionic nature. This guide delves into the fundamental principles governing the zwitterionic character of (3-Pyridinylmethyl)phosphonic acid, providing a comprehensive overview of its synthesis, physicochemical properties, and the experimental methodologies used for its characterization. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the essential understanding required to harness the full potential of this versatile compound.

Introduction: The Significance of a Hybrid Molecule

(3-Pyridinylmethyl)phosphonic acid stands at the intersection of two important classes of organic compounds: pyridines and phosphonic acids. The pyridine ring, a ubiquitous heterocyclic motif in numerous pharmaceuticals and functional materials, imparts basic properties and the capacity for hydrogen bonding and metal coordination. The phosphonic acid group, a structural analog of the phosphate group, offers strong acidity and potent metal-chelating capabilities.[1] The amalgamation of these two functional groups within a single molecular framework results in a compound with a fascinating dual acidic and basic character, predisposing it to exist as a zwitterion under specific pH conditions.

Understanding the zwitterionic nature of (3-Pyridinylmethyl)phosphonic acid is paramount for its application in drug development, where properties like solubility, membrane permeability, and target binding are profoundly influenced by the molecule's ionization state. In materials science, its ability to act as a bifunctional ligand opens avenues for the design of novel coordination polymers and metal-organic frameworks (MOFs).[2]

The Zwitterionic Phenomenon in (3-Pyridinylmethyl)phosphonic Acid

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge. In the case of (3-Pyridinylmethyl)phosphonic acid, the basic nitrogen atom of the pyridine ring can accept a proton (become protonated), while the acidic phosphonic acid group can donate a proton (become deprotonated).

The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is governed by the pH of the solution and the acidity constants (pKa values) of the functional groups.

Protonation Equilibria and pKa Values

(3-Pyridinylmethyl)phosphonic acid has three distinct ionization steps, each characterized by a pKa value:

  • pKa2 (Protonation of the pyridine nitrogen): The nitrogen atom of the pyridine ring is basic and can be protonated. The pKa of the pyridinium ion is approximately 5.25.[5]

  • pKa3 (Second deprotonation of the phosphonic acid group): The second proton of the phosphonic acid group is less acidic, with a pKa value typically in the range of 6.7 to 7.2.[3]

Based on these typical ranges, we can estimate the pKa values for (3-Pyridinylmethyl)phosphonic acid as follows:

Ionizable GroupEstimated pKa
-PO(OH)₂ → -PO(OH)O⁻~ 2.0
Py-NH⁺ → Py + H⁺~ 5.2
-PO(OH)O⁻ → -PO(O)₂²⁻~ 7.0

Table 1: Estimated pKa values for (3-Pyridinylmethyl)phosphonic acid.

The following diagram illustrates the different protonation states of (3-Pyridinylmethyl)phosphonic acid as a function of pH.

G Cationic Cationic (pH < 2) Zwitterionic Zwitterionic (pH 2 - 5.2) Cationic->Zwitterionic -H⁺ (pKa1 ≈ 2.0) Anionic Anionic (pH 5.2 - 7.0) Zwitterionic->Anionic -H⁺ (pKa2 ≈ 5.2) Dianionic Dianionic (pH > 7.0) Anionic->Dianionic -H⁺ (pKa3 ≈ 7.0)

Figure 1: Protonation states of (3-Pyridinylmethyl)phosphonic acid.

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.[6] For a molecule with multiple pKa values, the pI can be calculated from the pKa values that bracket the zwitterionic form. For (3-Pyridinylmethyl)phosphonic acid, the zwitterion is the predominant species between pKa1 and pKa2. Therefore, the isoelectric point can be estimated using the following equation:

pI = (pKa1 + pKa2) / 2

Using our estimated pKa values:

pI ≈ (2.0 + 5.2) / 2 = 3.6

At a pH of approximately 3.6, the concentration of the zwitterionic form of (3-Pyridinylmethyl)phosphonic acid is at its maximum, and the net charge of the molecule is zero. This property is crucial for techniques like isoelectric focusing for purification.

Synthesis of (3-Pyridinylmethyl)phosphonic Acid

A common and versatile method for the synthesis of phosphonic acids is the Michaelis-Arbuzov reaction .[7] This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of (3-Pyridinylmethyl)phosphonic acid, the starting materials would be 3-(chloromethyl)pyridine and a trialkyl phosphite (e.g., triethyl phosphite). The resulting phosphonate ester is then hydrolyzed to the phosphonic acid.

The general synthetic scheme is as follows:

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis reagent1 3-(Chloromethyl)pyridine product1 Diethyl (3-pyridinylmethyl)phosphonate reagent1->product1 reagent2 Triethyl phosphite reagent2->product1 reagent3 Diethyl (3-pyridinylmethyl)phosphonate product2 (3-Pyridinylmethyl)phosphonic acid reagent3->product2 reagent4 Conc. HCl, Heat reagent4->product2

Figure 2: Synthesis of (3-Pyridinylmethyl)phosphonic acid.

Experimental Characterization of the Zwitterionic Character

Several analytical techniques can be employed to experimentally verify and characterize the zwitterionic nature of (3-Pyridinylmethyl)phosphonic acid.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the pKa values of a substance.[8] By titrating a solution of (3-Pyridinylmethyl)phosphonic acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The inflection points on this curve correspond to the pKa values.

Experimental Protocol: Potentiometric Titration

  • Preparation: Prepare a standard solution of (3-Pyridinylmethyl)phosphonic acid of known concentration (e.g., 0.01 M) in deionized water. Calibrate a pH meter using standard buffer solutions.

  • Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa values are determined from the pH at the half-equivalence points. The first derivative of the titration curve can also be plotted to more accurately determine the equivalence points.[9]

The resulting titration curve will show three distinct buffer regions, corresponding to the three pKa values, providing experimental evidence for the multiple ionization states of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ³¹P NMR, is a powerful tool for studying the protonation state of molecules in solution. The chemical shifts of the protons on the pyridine ring and the phosphorus atom are sensitive to the electronic environment, which changes with protonation and deprotonation.

By acquiring NMR spectra at different pH values, one can observe the changes in chemical shifts and coupling constants, providing direct evidence for the different ionic species in solution. For instance, the protonation of the pyridine nitrogen will cause a significant downfield shift of the adjacent proton signals in the ¹H NMR spectrum. Similarly, the deprotonation of the phosphonic acid group will lead to a change in the ³¹P NMR chemical shift.[10]

Experimental Protocol: pH-Dependent NMR Spectroscopy

  • Sample Preparation: Prepare a series of solutions of (3-Pyridinylmethyl)phosphonic acid in D₂O at various pD values (the pH equivalent in heavy water).

  • NMR Acquisition: Acquire ¹H and ³¹P NMR spectra for each sample.

  • Data Analysis: Plot the chemical shifts of specific protons (e.g., the proton at the 2-position of the pyridine ring) and the phosphorus atom as a function of pD. The resulting titration curves can be fitted to determine the pKa values.

X-ray Crystallography

In the solid state, X-ray crystallography can provide definitive evidence of the zwitterionic form. By determining the precise locations of all atoms in the crystal lattice, one can observe the protonation state of the pyridine nitrogen and the deprotonation state of the phosphonic acid group. The presence of a proton on the pyridine nitrogen and a deprotonated phosphonate group in the crystal structure would be conclusive proof of the zwitterionic form in the solid state.

Applications in Research and Drug Development

The unique properties of (3-Pyridinylmethyl)phosphonic acid make it a valuable building block in several areas:

  • Drug Design: The phosphonic acid moiety can act as a mimic of a carboxylic acid or a phosphate group, potentially leading to enzyme inhibitors.[1] The pyridine ring can engage in specific interactions with biological targets. The zwitterionic nature influences solubility and cell permeability, which are critical pharmacokinetic parameters.

  • Coordination Chemistry: The ability of both the pyridine nitrogen and the phosphonate group to coordinate with metal ions makes it an excellent ligand for the synthesis of coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.[2]

  • Materials Science: Its bifunctional nature allows for the surface modification of materials, imparting new properties such as improved biocompatibility or altered surface charge.

Conclusion

(3-Pyridinylmethyl)phosphonic acid is a molecule of significant scientific interest due to its inherent zwitterionic character. This in-depth guide has provided a comprehensive overview of the theoretical principles governing its acid-base behavior, its synthesis, and the experimental techniques used for its characterization. A thorough understanding of its zwitterionic nature is crucial for researchers and scientists seeking to exploit its unique properties in drug discovery, materials science, and beyond. The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation with this versatile compound.

References

  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. (2017-10-20).
  • Materials Explorer. (Accessed: 2026-02-14).
  • Phosphonic acid: preparation and applic
  • Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Deriv
  • Illustration of the use of phosphonic acids for their coordination...
  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (Accessed: 2026-02-14).
  • Synthesis and Characterization of Novel Phosphonate Derivatives of Imidazo[1,2-a]Pyridine. SciSpace. (Accessed: 2026-02-14).
  • Isoelectric point. Wikipedia. (Accessed: 2026-02-14).
  • Supplementary Figure 1: Potentiometric titration graphs overlaying four plots of 2.0 mL (0.1M) free - MedCrave online. (Accessed: 2026-02-14).
  • Phosphonic acid: preparation and applications - Semantic Scholar. (Accessed: 2026-02-14).
  • 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (Accessed: 2026-02-14).
  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separ
  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • 31 P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and...
  • CHM 106 Potentiometric Titration of Phosphoric Acid. euonym.us. (Accessed: 2026-02-14).
  • Bordwell pKa Table.
  • 1H NMR of phosphonic acid. Chemistry Stack Exchange. (2024-08-26).
  • 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
  • Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. The Royal Society of Chemistry. (Accessed: 2026-02-14).
  • MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (Accessed: 2026-02-14).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23).
  • A triorganotin(IV) cocrystal with pyridinic phosphoramide: crystal structure and DFT calculations.
  • WO2015070478A1 - Potentiometric titration method for mixed acid solution.
  • The pKa Table Is Your Friend. Master Organic Chemistry. (2026-01-09).
  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (Accessed: 2026-02-14).
  • How to calculate an isoelectric point with 3 pKa. Quora. (2020-08-02).
  • (Pyridin-3-ylmethyl)phosphonic Acid | 74095-34-4. TCI Chemicals. (Accessed: 2026-02-14).
  • Isoelectric Point. Chemistry Stack Exchange. (2024-02-01).
  • Isoelectric Point Simply Explained. YouTube. (2022-04-26).
  • Isoelectric point (pI) calculation. Chemaxon Docs. (Accessed: 2026-02-14).
  • (3-Pyridinylmethyl)phosphonic acid | 74095-34-4. ChemicalBook. (2023-06-08).
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Literature review of (3-Pyridinylmethyl)phosphonic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(3-Pyridinylmethyl)phosphonic acid represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phosphate esters and a precursor to GABA-B receptor antagonists (e.g., the CGP series). Its synthesis hinges on the successful formation of the C-P bond at the benzylic position of the pyridine ring.

While various methodologies exist, the Michaelis-Arbuzov rearrangement remains the industrial and laboratory "workhorse" due to atom economy and reagent availability. However, this route presents a specific technical hurdle: the instability of the starting material, 3-(chloromethyl)pyridine, which is prone to self-polymerization as a free base.

This guide details a robust, self-validating protocol that mitigates this instability by utilizing the hydrochloride salt and controlled hydrolysis, ensuring high purity of the final zwitterionic acid.

Synthetic Pathway Visualization

The following flowchart outlines the primary synthetic strategy, highlighting the critical intermediate and the divergence in hydrolysis methods based on available equipment.

SynthesisPath SM 3-(Chloromethyl)pyridine Hydrochloride (Stable Precursor) FreeBase Free Base (Transient/Unstable) SM->FreeBase Neutralization (In situ or biphasic) FreeBase->FreeBase Self-Polymerization (Risk if stored) Arbuzov Michaelis-Arbuzov Rearrangement FreeBase->Arbuzov + P(OEt)3 Reflux Inter Diethyl (3-pyridinylmethyl) phosphonate (Stable Ester) Arbuzov->Inter - EtCl Hydrolysis Acid Hydrolysis (HCl or TMSBr) Inter->Hydrolysis Product (3-Pyridinylmethyl) phosphonic acid (Target) Hydrolysis->Product Deprotection

Figure 1: Strategic workflow for the synthesis of (3-pyridinylmethyl)phosphonic acid, emphasizing the transient nature of the free base intermediate.

Deep Dive: The Michaelis-Arbuzov Protocol

This protocol is designed for a 50 mmol scale . It prioritizes safety and yield by handling the instability of the picolyl chloride intermediate.

Reaction Mechanism

The reaction proceeds via an S_N2 attack of the phosphorus lone pair on the benzylic carbon, displacing the chloride. The resulting phosphonium intermediate is unstable and rapidly collapses by nucleophilic attack of the chloride ion on the ethyl group, expelling ethyl chloride.

Step-by-Step Methodology
Phase A: Formation of Diethyl (3-pyridinylmethyl)phosphonate

Reagents:

  • 3-(Chloromethyl)pyridine hydrochloride (8.2 g, 50 mmol)

  • Triethyl phosphite (P(OEt)₃) (25 mL, ~150 mmol) – Acts as both reagent and solvent.

  • Triethylamine (Et₃N) (7.0 mL, 50 mmol) – Optional, see Note 1.

  • Dichloromethane (DCM) and Saturated NaHCO₃ (for free-basing).

Protocol:

  • Free Base Generation (Critical):

    • Dissolve 3-(chloromethyl)pyridine HCl in minimal water.

    • Carefully neutralize with saturated NaHCO₃ at 0°C.

    • Rapidly extract into cold DCM. Dry over MgSO₄ for <10 mins.

    • Why? The free base polymerizes at room temperature. Keep it cold and use immediately.

    • Evaporate DCM in vacuo at <20°C. Do not store the residue.

  • The Arbuzov Rearrangement:

    • Immediately add the fresh residue to neat Triethyl phosphite (pre-heated to 80°C is ideal to initiate fast reaction, but room temp addition followed by heating is safer).

    • Install a reflux condenser and heat the mixture to 140–150°C (oil bath temperature).

    • Observation: Evolution of ethyl chloride gas (use a trap or fume hood).

    • Maintain reflux for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Distill off the excess triethyl phosphite under high vacuum (0.1–1.0 mmHg).

    • The residue is the crude diethyl ester (usually a yellow/orange oil).

    • Purification: Vacuum distillation (bp ~140°C at 0.5 mmHg) or column chromatography (EtOAc/Hexane gradient).

Note 1 (Alternative One-Pot): Some protocols mix the HCl salt directly with excess P(OEt)₃. The phosphite can scavenge HCl, but this generates diethyl phosphite as a byproduct and lowers atom economy. The free-base method is cleaner.

Phase B: Hydrolysis to the Phosphonic Acid

Reagents:

  • Concentrated HCl (37%) OR Bromotrimethylsilane (TMSBr).

Method 1: Acid Hydrolysis (Robust)

  • Dissolve the diethyl ester (from Phase A) in 6N HCl (50 mL).

  • Reflux for 12–18 hours.

  • Evaporate to dryness in vacuo.

  • Co-evaporate with water (3x) to remove excess HCl.

  • Crystallization: The residue is often a hygroscopic gum. Dissolve in minimal hot ethanol and add propylene oxide or acetone to induce crystallization of the zwitterion.

Method 2: McKenna’s Method (Mild)

  • Dissolve diethyl ester in dry DCM under Argon.

  • Add TMSBr (3.0 equiv) dropwise at 0°C.

  • Stir at RT for 4 hours (converts P-OEt to P-OSiMe₃).

  • Add MeOH (excess) and stir for 1 hour (solvolysis of silyl esters).

  • Concentrate to obtain the product.

Data Summary & Characterization

The following table summarizes the expected analytical data for validation.

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
¹H NMR (D₂O) δ 8.5–8.7 (m, 2H, Ar-H)δ 8.2 (d, 1H, Ar-H)δ 7.8 (dd, 1H, Ar-H)δ 3.2 (d, 2H, J=21 Hz, P-CH₂)The doublet at 3.2 ppm with large coupling constant (J_PH) is diagnostic of the P-CH₂ bond.
³¹P NMR δ 18–22 ppm (decoupled)Shift varies slightly with pH due to zwitterionic nature.
Mass Spec (ESI) [M+H]⁺ = 174.05Consistent with C₆H₈NO₃P.
Solubility Water (High), MeOH (Moderate)Insoluble in non-polar solvents (Hexane, Et₂O).

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Zwitterion Trap"

Phosphonic acids containing basic amines (like pyridine) exist as zwitterions (


).
  • Problem: They are notoriously difficult to crystallize and often trap HCl.

  • Solution: Use Propylene Oxide as an acid scavenger during the final workup. Adding propylene oxide to the ethanolic solution of the crude acid consumes HCl (forming chloropropanol) and forces the zwitterionic phosphonic acid to precipitate.

Impurity Profile
  • Polymerized Pyridine: Dark tar in Phase A. Cause: Free base left too long before adding phosphite.

  • Mono-ester: Incomplete hydrolysis. Detection: ¹H NMR shows residual ethoxy signals (~1.2 ppm triplet, ~4.0 ppm multiplet). Fix: Reflux longer in 6N HCl.

References

  • Froestl, W., et al. (1989). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists."[1][2] Journal of Medicinal Chemistry, 32(12), 3313–3331. Link

    • Context: Seminal work describing the synthesis of pyridinyl-phosphonate analogues (CGP series) using the Arbuzov route.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415–430. Link

    • Context: Authoritative review on the mechanism and limit
  • McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739. Link

    • Context: The definitive source for the mild TMSBr hydrolysis protocol.
  • PubChem. "3-(Chloromethyl)pyridine hydrochloride."[3] National Library of Medicine. Link

    • Context: Safety and physical property data for the starting material.[1][4]

Sources

Crystal Structure Analysis of (3-Pyridinylmethyl)phosphonic Acid: A Zwitterionic Scaffold for Metalloprotein Inhibition

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of (3-Pyridinylmethyl)phosphonic acid (3-PMPA) .[1] As a bioisostere of phosphate esters, 3-PMPA is a critical pharmacophore in the design of metalloenzyme inhibitors, specifically targeting matrix metalloproteinases (MMPs) and metallo-

This document moves beyond standard characterization, offering a deep dive into the zwitterionic lattice architecture , hydrogen-bonding networks , and synthetic protocols required to obtain high-fidelity single crystals for X-ray diffraction.[2]

Molecular Architecture & Zwitterionic Character[1][2][3]

The crystal structure of (3-Pyridinylmethyl)phosphonic acid is defined by its ability to exist as a stable zwitterion in the solid state.[2] Unlike simple aliphatic phosphonic acids, the basicity of the pyridine ring (


1
The Zwitterionic Shift

In the crystalline phase, the molecule does not exist as the neutral species


1
  • Protonation Site: The pyridine nitrogen atom (

    
    ) accepts a proton.[1]
    
  • Deprotonation Site: One of the phosphonyl oxygen atoms (

    
    ) releases a proton.[1]
    
  • Stabilization: This charge separation is stabilized by a robust network of

    
     and 
    
    
    hydrogen bonds, creating a high-melting-point solid that is insoluble in non-polar solvents.[1]
Structural Diagram (DOT Visualization)

The following diagram illustrates the transition from the neutral synthetic precursor to the zwitterionic crystal lattice motif.

ZwitterionStructureNeutralNeutral Species(Solution/Gas Phase)TransitionProton Transfer(Crystallization)Neutral->Transition Solvent EvaporationZwitterionZwitterionic Lattice(Solid State)Transition->Zwitterion Lattice Energy StabilizationPyridinePyridine Ring(Protonated N+)Zwitterion->Pyridine Cationic CenterPhosphonatePhosphonate Group(Deprotonated O-)Zwitterion->Phosphonate Anionic CenterPyridine->Phosphonate Electrostatic Attraction

Figure 1: Mechanism of zwitterion formation during crystallization, highlighting the electrostatic stabilization between the pyridinium cation and phosphonate anion.

Experimental Protocols

To obtain crystals suitable for X-ray diffraction, one cannot simply evaporate a reaction mixture.[1] The synthesis must ensure complete hydrolysis of the ester precursor, followed by a controlled crystallization that favors the zwitterionic polymorph.

Synthesis: The Arbuzov-Hydrolysis Route

The most reliable route involves the Michaelis-Arbuzov reaction followed by silyl-mediated dealkylation (McKenna method) or acid hydrolysis.

Step 1: Michaelis-Arbuzov Reaction

  • Reagents: 3-(Chloromethyl)pyridine hydrochloride, Triethyl phosphite (

    
    ).[1]
    
  • Conditions: 140°C, neat or in toluene, 4-6 hours.

  • Mechanism: Nucleophilic attack of phosphorus on the methylene carbon, displacing chloride.

  • Intermediate: Diethyl (3-pyridinylmethyl)phosphonate.[1]

Step 2: Hydrolysis (Crystal Generation)

  • Reagents: 6M HCl (reflux) OR Bromotrimethylsilane (TMSBr) in DCM followed by MeOH.

  • Protocol:

    • Dissolve the diethyl ester in dry DCM.[1]

    • Add 3.0 equivalents of TMSBr dropwise at 0°C.

    • Stir at room temperature for 12 hours (formation of bis-silyl ester).

    • Add excess Methanol (MeOH) to cleave silyl groups.[1]

    • Concentrate in vacuo to obtain the crude acid.[1]

Crystallization Protocol (Self-Validating)

This protocol is designed to yield single crystals by exploiting the solubility difference between the zwitterion and its salts.

StepActionMechanistic Rationale
1 Dissolution Dissolve 100 mg crude 3-PMPA in minimal boiling water (approx. 1-2 mL). The high temperature disrupts the lattice energy.
2 pH Adjustment Adjust pH to ~3.5 (Isoelectric point vicinity) using dilute NaOH or HCl.[1] Zwitterions are least soluble at their pI.
3 Co-solvent Add Ethanol or Acetone dropwise until persistent turbidity is observed, then add 1 drop of water to clear.[1] Reduces dielectric constant, promoting aggregation.
4 Nucleation Allow slow cooling to room temperature, then place in a vibration-free environment at 4°C for 72 hours.[1]
5 Validation Check crystals under polarized light. True single crystals will extinguish uniformly; aggregates will not.[1]

Crystal Structure Analysis

When analyzing the solved structure (typically obtained via Mo-K

Unit Cell and Space Group

Pyridyl-methyl phosphonic acids typically crystallize in centrosymmetric space groups such as



1
  • Packing Efficiency: The molecules arrange in "head-to-tail" motifs to maximize electrostatic attraction between the

    
     and 
    
    
    centers.
  • Density: Calculated density (

    
    ) is usually high (>1.5 g/cm³) due to the dense hydrogen-bonding network.[1]
    
Hydrogen Bonding Network

The lattice is held together by a 3D network of hydrogen bonds. This is the critical "fingerprint" of the structure.

  • Primary Interaction (Strong):

    
    
    
    • Donor: Pyridinium Nitrogen[1]

    • Acceptor: Phosphonate Oxygen[1][3]

    • Distance:

      
       Å (Very strong).
      
  • Secondary Interaction:

    
    
    
    • Intermolecular P-OH...O=P bonds linking phosphonate groups into infinite chains or dimers.[1]

Lattice Interaction Diagram

CrystalLatticeMol_AMolecule A(Zwitterion)HBond_1N-H...O(Charge Assisted)Mol_A->HBond_1PiStackPi-Pi Stacking(3.5-3.8 Å)Mol_A->PiStackMol_BMolecule B(Inverted)HBond_2P-O-H...O-P(Chain Builder)Mol_B->HBond_2Mol_CMolecule C(Translated)HBond_1->Mol_BHBond_2->Mol_CPiStack->Mol_C

Figure 2: Schematic of the intermolecular forces stabilizing the crystal lattice. The charge-assisted hydrogen bond is the dominant structural vector.

Applications in Drug Development[5]

Understanding the crystal structure of 3-PMPA is not merely an academic exercise; it directly informs structure-based drug design (SBDD).[1]

Metalloenzyme Inhibition

The phosphonic acid group serves as a "warhead" for zinc-dependent enzymes.[1]

  • Mechanism: The phosphonate oxygens coordinate to the catalytic Zinc (

    
    ) ion in the active site of enzymes like Matrix Metalloproteinases (MMPs).[1]
    
  • Structural Insight: The crystal structure reveals the preferred torsion angle of the

    
     bond. This "bioactive conformation" can be docked into enzyme crystal structures (e.g., MMP-2 or MMP-9) to optimize binding affinity.[1]
    
Fragment-Based Design

3-PMPA is often used as a fragment.[1] By analyzing its packing, researchers can identify vectors for growing the molecule (e.g., substituting the pyridine ring at the 5-position) without disrupting the critical Zinc-binding pharmacophore.

References

  • Garczarek, P., Janczak, J., & Zoń, J. (2012).[1][4] New multifunctional phosphonic acid for metal phosphonate synthesis.[1][4] Journal of Molecular Structure.[1][4]

    • Relevance: Establishes the zwitterionic nature and hydrogen bonding motifs in amino-phosphonic acids.
  • Kafarski, P., & Lejczak, B. (1991).[1] Aminophosphonic acids: Chemistry and biological activity.[1][5][6] Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

    • Relevance: Foundational text on the synthesis (Arbuzov) and properties of heterocyclic phosphonates.[1]

  • Hinchliffe, P., et al. (2018).[1][7] Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates.[1][7] Biochemistry.[1][3][7] [1]

    • Relevance: Details the application of pyridyl-phosphonates in drug design and their binding modes.
  • Montchamp, J. L. (2001).[1][8] A Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles.[1][8] Journal of the American Chemical Society.[8]

    • Relevance: Provides alternative synthetic routes for phosphinic/phosphonic acid derivatives.[1][8][9][10]

  • PubChem. (2025).[1] Compound Summary: [[Hydroxy(methyl)phosphoryl]-[(3-methylpyridin-2-yl)amino]methyl]phosphonic acid.[1] National Library of Medicine.[1]

    • Relevance: Verifies chemical identifiers and physicochemical properties.[1][2]

The Emergence of Pyridinylmethylphosphonic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylmethylphosphonic acid derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention across various scientific disciplines. The unique combination of a phosphonic acid moiety and a pyridine ring imparts a range of biological activities, making them valuable scaffolds in both agricultural and medicinal chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of these compounds. We will delve into their mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and discuss their applications as herbicides and potential therapeutic agents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the rich chemistry and diverse applications of pyridinylmethylphosphonic acid derivatives.

Introduction: The Chemical Landscape of Phosphonates

Organophosphorus chemistry has a rich history, with phosphonic acids and their derivatives standing out for their structural similarity to phosphates and their consequent ability to act as enzyme inhibitors. The phosphorus-carbon bond in phosphonates provides greater stability against hydrolysis compared to the phosphorus-oxygen bond in phosphates.

The pyridine ring is a common motif in a vast number of bioactive molecules, including many FDA-approved drugs.[1][2] Its presence can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical for biological activity. The fusion of the phosphonic acid group with the pyridine ring through a methyl bridge creates the pyridinylmethylphosphonic acid scaffold, a promising platform for the development of novel bioactive compounds.

Early Discovery and Development

The exploration of pyridinylmethylphosphonic acid derivatives has its roots in the broader investigation of α-aminophosphonates as analogues of α-amino acids. Early research focused on their potential as enzyme inhibitors, given their ability to mimic transition states in enzymatic reactions. A significant area of discovery was in the field of herbicides, where these compounds were found to interfere with essential plant metabolic pathways.[3] For instance, certain aminomethylene-bisphosphonic acid derivatives containing a pyridyl group were identified as potent inhibitors of plant glutamine synthetase, a key enzyme in nitrogen metabolism.[3]

Synthetic Methodologies: Crafting the Pyridinylmethylphosphonic Acid Core

The synthesis of pyridinylmethylphosphonic acid derivatives often employs classic reactions from organophosphorus chemistry, as well as more modern, efficient methods.

The Kabachnik-Fields Reaction

A cornerstone in the synthesis of α-aminophosphonates is the one-pot Kabachnik-Fields reaction.[4] This three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[5][6]

Mechanism: The reaction typically proceeds through the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphite to the imine.

Experimental Protocol: Generalized Kabachnik-Fields Synthesis of a Pyridinylmethylphosphonic Acid Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve the pyridyl-aldehyde (1 equivalent) and the desired amine (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or solvent-free).

  • Reaction Initiation: Add the dialkyl phosphite (1 equivalent) to the mixture. The reaction can be catalyzed by a Lewis acid (e.g., Mg(ClO₄)₂) or a Brønsted acid, or it can be performed under neat conditions, often with microwave irradiation to accelerate the reaction.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired α-aminophosphonate ester.

  • Hydrolysis (optional): To obtain the final phosphonic acid, the resulting ester is hydrolyzed, typically using trimethylsilyl bromide (TMSBr) followed by an aqueous work-up, or by treatment with a strong acid (e.g., HCl).[5]

Modern Synthetic Approaches

While the Kabachnik-Fields reaction is widely used, other methods have been developed to improve efficiency, yield, and stereoselectivity.

  • Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide an efficient route to arylphosphonates and their derivatives.[4]

  • Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of α-aminophosphonates, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.[8]

  • One-Pot Syntheses: Novel one-pot strategies are continuously being developed to streamline the synthesis of complex phosphonate derivatives, reducing the number of intermediate purification steps and improving overall efficiency.[9]

Mechanism of Action and Biological Targets

The biological activity of pyridinylmethylphosphonic acid derivatives stems from their ability to inhibit key enzymes in various metabolic pathways.

Herbicidal Activity

Many commercially successful herbicides are enzyme inhibitors, and pyridinylmethylphosphonic acid derivatives have shown promise in this area by targeting several crucial plant enzymes.[10][11]

  • Glutamine Synthetase (GS) Inhibition: Some pyridyl derivatives of aminomethylene-bisphosphonic acid are effective inhibitors of plant glutamine synthetase, an enzyme vital for nitrogen assimilation.[3] Inhibition of GS leads to a rapid accumulation of ammonia and a depletion of essential amino acids, resulting in plant death.[3]

  • Acetolactate Synthase (ALS) Inhibition: ALS, also known as acetohydroxyacid synthase (AHAS), is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12] Several classes of herbicides, including some containing pyridine or pyrimidine moieties, target this enzyme.[12][13]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is an important enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[14][15]

  • EPSP Synthase Inhibition: The glycine derivative glyphosate is a well-known inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an enzyme in the shikimic acid pathway for the biosynthesis of aromatic amino acids.[12] The phosphonate moiety is key to its inhibitory activity.

Signaling Pathway: Inhibition of Glutamine Synthetase

G cluster_0 Metabolic Pathway Pyridinylmethylphosphonic Acid Derivative Pyridinylmethylphosphonic Acid Derivative Glutamine Synthetase Glutamine Synthetase Pyridinylmethylphosphonic Acid Derivative->Glutamine Synthetase Inhibition Glutamine + ADP + Pi Glutamine + ADP + Pi Glutamine Synthetase->Glutamine + ADP + Pi Product Plant Death Plant Death Glutamine Synthetase->Plant Death Pathway Blocked Glutamate + NH3 + ATP Glutamate + NH3 + ATP Glutamate + NH3 + ATP->Glutamine Synthetase Substrates Amino Acid Synthesis Amino Acid Synthesis Glutamine + ADP + Pi->Amino Acid Synthesis

Caption: Inhibition of Glutamine Synthetase by a Pyridinylmethylphosphonic Acid Derivative.

Therapeutic Potential

The enzyme inhibitory properties of these compounds also extend to potential therapeutic applications.

  • Metallo-β-lactamase (MBL) Inhibition: MBLs are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. Amide derivatives of (amino(6-(mercaptomethyl)pyridin-2-yl)methyl)phosphonic acid have been investigated as potential MBL inhibitors, which could help restore the efficacy of existing antibiotics.[5]

  • Antiproliferative Activity: Pyridine derivatives have been extensively studied for their antitumor properties.[1][2] The presence of specific functional groups on the pyridine ring can enhance their antiproliferative activity against various cancer cell lines.[1][2] Some α-aminophosphorus compounds have demonstrated cytotoxic effects on human lung adenocarcinoma cells.[16]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for designing more potent and selective compounds.[17][18]

The Pyridine Ring
  • Substitution Pattern: The position and nature of substituents on the pyridine ring significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its interaction with the target enzyme.

  • Steric Factors: The size and shape of the substituents can also play a role, with bulky groups potentially hindering binding to the active site.[1][3] Studies have shown that steric rather than electronic factors can be more responsible for the inhibitory potential of some derivatives.[3]

The Phosphonic Acid Moiety
  • Target Binding: The phosphonic acid group is often crucial for binding to the active site of the target enzyme, frequently acting as a phosphate mimic.

  • Prodrug Strategies: Esterification of the phosphonic acid can improve cell membrane permeability. These esters can then be hydrolyzed by intracellular esterases to release the active phosphonic acid, a common prodrug strategy.

The Methyl Bridge and α-Substituents

The nature of the substituent on the carbon atom linking the pyridine ring and the phosphonate group can also modulate activity. For α-aminophosphonates, the amino group is often critical for mimicking the natural amino acid substrate of the target enzyme.

SAR Summary Table

Structural FeatureModificationImpact on ActivityReference
Pyridine Ring Introduction of -OH, -OMe, -C=O, -NH₂ groupsEnhanced antiproliferative activity[1][2]
Introduction of halogen atoms or bulky groupsDecreased antiproliferative activity[1]
Phosphonic Acid EsterificationIncreased cell permeability (prodrug)
α-Carbon Presence of an amino groupMimics natural amino acid substrates[3]
Overall Structure Steric bulkCan be a determining factor for inhibitory potential[3]

Logical Relationship: Key SAR Principles

G cluster_0 Structure-Activity Relationship Molecular_Structure Molecular Structure Pyridine_Substituents Pyridine Substituents Molecular_Structure->Pyridine_Substituents Phosphonate_Modification Phosphonate Modification Molecular_Structure->Phosphonate_Modification Alpha_Carbon_Substituents α-Carbon Substituents Molecular_Structure->Alpha_Carbon_Substituents Biological_Activity Biological Activity Pyridine_Substituents->Biological_Activity Phosphonate_Modification->Biological_Activity Alpha_Carbon_Substituents->Biological_Activity Potency Potency Biological_Activity->Potency Selectivity Selectivity Biological_Activity->Selectivity

Caption: Interplay of structural features influencing biological activity.

Modern Applications and Future Perspectives

The versatility of the pyridinylmethylphosphonic acid scaffold continues to drive research in both agriculture and medicine.

Agricultural Applications

The discovery of novel herbicidal modes of action is crucial for managing weed resistance. Pyridinylmethylphosphonic acid derivatives offer opportunities for developing new broad-spectrum or selective herbicides.[7][13][14] By targeting different enzymes in plant metabolism, these compounds can provide alternative solutions to existing herbicide classes.

Pharmaceutical Applications

In the pharmaceutical arena, these derivatives are being explored as inhibitors of enzymes implicated in a range of diseases.[4][5] Their potential as anticancer and anti-infective agents is an active area of research, with ongoing efforts to optimize their potency, selectivity, and pharmacokinetic properties.[1][2]

Future Research Directions

Future research in this field will likely focus on:

  • New Biological Targets: Identifying and validating new enzymatic targets for these compounds.

  • Sustainable Synthesis: Developing more environmentally friendly and cost-effective synthetic methods.

  • Computational Design: Utilizing computational chemistry and molecular modeling to rationally design new derivatives with improved activity and safety profiles.

Conclusion

The journey of pyridinylmethylphosphonic acid derivatives from their initial synthesis to their current status as promising leads in both agrochemical and pharmaceutical research highlights the power of chemical innovation. Their rich history, diverse synthetic pathways, and varied biological activities underscore their importance as a privileged scaffold. As our understanding of their mechanism of action and structure-activity relationships deepens, we can expect to see the emergence of new and improved derivatives with significant real-world applications.

References

  • Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors. (2022, June 6). Diva-portal.org.
  • Herbicidal pyridyl derivatives of aminomethylene-bisphosphonic acid inhibit plant glutamine synthetase. (2004, June 2). PubMed.
  • Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. (2015, August 19). PubMed.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
  • SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES. (2023, June 11).
  • Overview of herbicide mechanisms of action. PMC - NIH.
  • C715 Herbicide Mode of Action. Southeast Research-Extension Center.
  • Part I: Mode of Action of Herbicides. (2021, May 15). YouTube.
  • [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. (2004, November 15). PubMed.
  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evalu
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Comput
  • Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. (2019, September 15). PubMed.
  • Discovery of 3‐(pyridin‐2‐yl)‐thiazolo[5′,4′:4,5]benzo[1,2‐b][5][12]oxazine‐diones as protoporphyrinogen oxidase (PPO) inhibitors. (2025, November 14). ResearchGate.

  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. (2019, November 13). PubMed.
  • Structure activity relationship – Knowledge and References. Taylor & Francis.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. (2020, July 22). MDPI.

Sources

Methodological & Application

Protocol for the synthesis of (3-Pyridinylmethyl)phosphonic acid from 3-picolyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of (3-Pyridinylmethyl)phosphonic acid (CAS: 74095-34-4).

The protocol prioritizes high purity and reproducibility, utilizing the Michaelis-Arbuzov rearrangement followed by silyl-halide dealkylation (McKenna method). This route avoids the harsh conditions of traditional acid hydrolysis, preserving the integrity of the pyridine ring.

Abstract & Utility

(3-Pyridinylmethyl)phosphonic acid is a critical organophosphorus intermediate used in the development of NMDA receptor antagonists, metallo-


-lactamase inhibitors, and as a ligand for supramolecular metal-organic frameworks (MOFs). This protocol details a two-stage synthesis starting from commercially available 3-picolyl chloride hydrochloride , achieving high yields (>75% overall) with analytical-grade purity.
Key Chemical Transformations
  • Neutralization: Conversion of the hydrochloride salt to the reactive free base.

  • Arbuzov Rearrangement: Formation of the phosphonate diester.

  • McKenna Hydrolysis: Mild cleavage of ester groups using bromotrimethylsilane (TMSBr).

Retrosynthetic Analysis & Workflow

The synthesis relies on the nucleophilic attack of triethyl phosphite on the benzylic carbon of the pyridine derivative.

G cluster_0 Stage 1: Arbuzov Rearrangement cluster_1 Stage 2: McKenna Hydrolysis Start 3-Picolyl Chloride Hydrochloride (Solid Salt) FreeBase 3-Picolyl Chloride (Free Base) Start->FreeBase NaHCO3, DCM Partition Ester Diethyl (3-pyridinylmethyl) phosphonate (Oil) FreeBase->Ester P(OEt)3, 140°C - EtCl (gas) Silyl Bis(trimethylsilyl) Intermediate Ester->Silyl TMSBr, DCM 0°C to RT Final (3-Pyridinylmethyl) phosphonic Acid (Solid, MP: 225°C) Silyl->Final MeOH Solvolysis

Figure 1: Synthetic pathway from 3-picolyl chloride to the target phosphonic acid.

Safety & Handling Protocol

  • 3-Picolyl Chloride (Free Base): Unstable. It can undergo self-alkylation (polymerization) exothermically. Do not store. Generate immediately before use.

  • Triethyl Phosphite: Flammable and has a pungent odor. Perform all operations in a fume hood.

  • Bromotrimethylsilane (TMSBr): Corrosive and moisture-sensitive. Hydrolyzes to HBr. Handle under inert atmosphere (N

    
     or Ar).
    
  • Ethyl Chloride (EtCl): Gaseous byproduct of the Arbuzov reaction. Ensure the condenser is efficient and the system is vented to a scrubber.

Experimental Protocol

Stage 1: Synthesis of Diethyl (3-pyridinylmethyl)phosphonate

Objective: Isolate the phosphonate ester intermediate. Scale: 50 mmol (approx. 8.2 g of starting salt).

Reagents
ReagentMW ( g/mol )Equiv.Amount
3-Picolyl chloride HCl164.031.08.20 g
Sodium Bicarbonate (sat. aq)84.01Excess100 mL
Dichloromethane (DCM)84.93Solvent100 mL
Triethyl phosphite166.161.210.3 mL (9.97 g)
Procedure
  • Free-Basing (Critical Step):

    • Suspend 3-picolyl chloride HCl (8.2 g) in DCM (100 mL) in a separatory funnel.

    • Add saturated aqueous NaHCO

      
       (100 mL) carefully (CO
      
      
      
      evolution).
    • Shake vigorously until the solid dissolves. Separate the organic layer.[1][2]

    • Extract the aqueous layer once more with DCM (50 mL).

    • Combine organic layers, dry over anhydrous MgSO

      
      , and filter.
      
    • Concentrate: Evaporate the DCM on a rotary evaporator at < 30°C . Do not heat significantly. You will obtain the free base as a pale yellow oil. Proceed immediately.

  • Arbuzov Reaction:

    • Place triethyl phosphite (10.3 mL) in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Heat the phosphite to 120°C under a slow stream of nitrogen.

    • Add the freshly prepared 3-picolyl chloride (free base) dropwise (neat or dissolved in minimal toluene) to the hot phosphite over 30 minutes.

    • Observation: Evolution of ethyl chloride gas will occur.

    • After addition, raise temperature to 140–150°C and stir for 4–6 hours.

    • Monitor by TLC (EtOAc/Hexane) or

      
      P NMR (disappearance of P(OEt)
      
      
      
      peak at ~140 ppm).
  • Purification:

    • Connect the flask to a vacuum distillation setup.

    • Distill off excess triethyl phosphite and volatile byproducts (low vacuum).

    • High Vacuum Distillation: Distill the product.

      • Expected Boiling Point: 140–150°C at 0.5 mmHg (approximate).

    • Yield: Expect 8.5 – 9.5 g (75–85%) of a colorless to pale yellow oil.

Stage 2: Hydrolysis to (3-Pyridinylmethyl)phosphonic Acid

Objective: Cleave the ethyl esters to yield the free acid. Method: McKenna Dealkylation (TMSBr) - Preferred for high purity.

Reagents
ReagentMW ( g/mol )Equiv.Amount
Diethyl ester (Stage 1)229.211.02.29 g (10 mmol)
Bromotrimethylsilane (TMSBr)153.053.54.6 mL
Dichloromethane (Dry)84.93Solvent20 mL
Methanol32.04Quench20 mL
Procedure
  • Silylation:

    • Dissolve the diethyl ester (2.29 g) in dry DCM (20 mL) in a dry RBF under nitrogen.

    • Cool the solution to 0°C (ice bath).

    • Add TMSBr (4.6 mL) dropwise via syringe.

    • Remove the ice bath and allow to stir at Room Temperature overnight (12–16 h).

    • Monitoring:

      
      P NMR will show a shift from ~25 ppm (ester) to ~10 ppm (silyl ester).
      
  • Solvolysis & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TMSBr.

    • Dissolve the residue in Methanol (20 mL) . Stir for 1 hour at RT. (This converts silyl esters to the acid and volatile TMS-OMe).

    • Concentrate to dryness. You will obtain a solid residue.[2]

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of boiling water (or water/ethanol mixture).

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the white crystalline solid and wash with cold ethanol/ether.

    • Dry under vacuum at 60°C.

Analytical Characterization

ParameterSpecificationNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 225 – 227°C Decomposes near MP.

P NMR

18.0 – 22.0 ppm
Singlet (D

O/NaOD).

H NMR

3.10 (d,

Hz, 2H)
The CH

-P doublet is diagnostic.
CAS Number 74095-34-4 Verify against database.[3]

Troubleshooting & Optimization

  • Low Yield in Stage 1: Usually caused by the polymerization of the 3-picolyl chloride free base. Ensure the free base is used immediately after evaporation. Do not store it overnight.

  • Incomplete Hydrolysis: If mono-esters remain (visible in NMR), resubmit the material to TMSBr treatment or reflux in 6M HCl for 6 hours (Alternative Method).

  • Black Tar Formation: If the Arbuzov reaction is run too hot (>160°C) or too fast, decomposition occurs. Maintain strict temperature control and dropwise addition.

References

  • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979, 739.

  • Bhattacharya, A. K., & Thyagarajan, G. "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 1981, 81(4), 415-430.

  • Sigma-Aldrich. "Product Specification: [(Pyridin-3-yl)methyl]phosphonic acid (CAS 74095-34-4)."

  • Organic Syntheses. "Preparation of Diethyl Phosphonates via Arbuzov Reaction." Org.[4] Synth. Coll. Vol. 4, p. 325.

Sources

Using (3-Pyridinylmethyl)phosphonic acid as a ligand in MOF synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Metal-Organic Frameworks with (3-Pyridinylmethyl)phosphonic Acid

Executive Summary

(3-Pyridinylmethyl)phosphonic acid (3-pmP) represents a specialized class of "Janus" ligands—bifunctional linkers possessing two distinct coordination vectors with disparate hard/soft acid-base (HSAB) characteristics. Unlike rigid carboxylate linkers, 3-pmP features a methylene (


) spacer between the aromatic pyridine ring and the phosphonate group. This spacer introduces conformational flexibility, allowing the ligand to adopt non-coplanar geometries that facilitate the formation of complex, low-symmetry MOF architectures not accessible with rigid analogs like 3-pyridylphosphonic acid.

This guide details the synthesis, crystallization, and application of MOFs derived from 3-pmP, focusing on overcoming the "phosphonate precipitation problem" to achieve high-quality single crystals.

Chemical Profile & Coordination Logic

To successfully utilize 3-pmP, one must understand its solution-state behavior.

PropertySpecificationImplications for Synthesis
Formula

Molecular Weight: 173.11 g/mol
pKa Values

(Phosphonate)

(Pyridine)

(Phosphonate)
pH Control is Critical. At neutral pH, the molecule exists as a Zwitterion (protonated pyridine, deprotonated phosphonate).
Donor Groups Pyridine Nitrogen (Soft/Borderline) Phosphonate Oxygens (Hard)Heterometallic Potential. The N-donor targets transition metals (Zn, Co, Cu), while the O-donor prefers high-valent metals (Zr, Ln).
Geometry Kinked / FlexibleThe

bridge breaks conjugation, preventing

-

stacking alignment often seen in rigid linkers.
Coordination Modes

The 3-pmP ligand typically adopts a "Pillaring" mode. The phosphonate groups form inorganic clusters (SBUs) in 2D layers, while the pyridine groups extend vertically to pillar these layers into 3D frameworks.

CoordinationModes cluster_modes Coordination Vectors Ligand (3-Pyridinylmethyl)phosphonic acid Phosphonate Phosphonate Group (Hard Donor) Ligand->Phosphonate Pyridine Pyridine Nitrogen (Soft Donor) Ligand->Pyridine Metal_Hard High-Valent Metals (Zr⁴⁺, Ln³⁺, Zn²⁺) Phosphonate->Metal_Hard Chelating/Bridging (Strong Bond) Pyridine->Metal_Hard Secondary Interaction Metal_Soft Transition Metals (Co²⁺, Cu²⁺, Ag⁺) Pyridine->Metal_Soft Monodentate (Directional)

Figure 1: Dual-coordination logic of 3-pmP. The phosphonate group drives cluster formation (thermodynamic stability), while the pyridine group directs dimensionality (kinetic assembly).

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Zn(II)-3pmP Frameworks

Target: Robust 3D frameworks for proton conductivity.

The Challenge: Phosphonates react rapidly with Zn(II) to form amorphous precipitates. The Solution: Use a "Mineralizer" (HF or Urea) to slow down nucleation.

Reagents:

  • Zinc Acetate Dihydrate (

    
    )
    
  • (3-Pyridinylmethyl)phosphonic acid (3-pmP)

  • Urea (CO(NH₂)₂) – Acts as a slow-release base.

  • Solvent: Deionized Water (

    
    )
    

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a 20 mL Teflon-lined autoclave liner, dissolve 0.5 mmol of 3-pmP in 10 mL of DI water.

    • Add 0.5 mmol of

      
      . The solution may turn cloudy.
      
    • Add 1.0 mmol of Urea.

    • Note: Do not adjust pH manually; urea hydrolysis will slowly raise pH during heating, promoting controlled crystallization.

  • Thermal Treatment:

    • Seal the autoclave and place it in a programmable oven.

    • Ramp: Heat to 160°C at a rate of 2°C/min.

    • Dwell: Hold at 160°C for 72 hours.

    • Cool: Cool to room temperature at 0.1°C/min. Slow cooling is vital for single-crystal growth.

  • Isolation:

    • Filter the resulting colorless block crystals.

    • Wash 3x with water and 3x with ethanol to remove unreacted ligand.

    • Air dry at ambient temperature.

Validation:

  • PXRD: Check for sharp peaks at low

    
     (indicative of large d-spacing/porosity).
    
  • Microscopy: Crystals should be transparent faceted blocks. Opaque spheres indicate amorphous precipitation.

Protocol B: Room-Temperature Diffusion for Co(II)/Cu(II) Structures

Target: Delicate, kinetically controlled structures.

The Challenge: Thermal instability of certain coordination geometries. The Solution: Liquid-Liquid Diffusion (Layering).

Reagents:

  • Cobalt(II) Nitrate Hexahydrate

  • 3-pmP

  • Triethylamine (TEA)

  • Solvents: Water and Methanol[1]

Step-by-Step Methodology:

  • Bottom Layer (Buffer):

    • Dissolve 0.1 mmol 3-pmP in 2 mL water.

    • Add TEA dropwise until pH reaches 6.5 (deprotonates phosphonate but leaves pyridine neutral).

    • Add sucrose (saturated) to increase density (optional, stabilizes the interface).

  • Interlayer:

    • Carefully layer 1 mL of 1:1 Water/Methanol mixture over the bottom layer using a syringe.

  • Top Layer (Metal):

    • Dissolve 0.1 mmol

      
       in 2 mL Methanol.
      
    • Layer this gently on top of the interlayer.

  • Incubation:

    • Seal the tube with Parafilm (poke one small hole for slow evaporation).

    • Leave undisturbed in a vibration-free zone for 2–4 weeks.

    • Crystals will grow at the interface or on the glass walls.

Characterization & Data Interpretation

Structural Analysis (XRD)

Phosphonate MOFs often exhibit "breathing" behaviors.

  • Dry State: The flexible

    
     linker may collapse pores upon solvent removal.
    
  • Solvated State: Structure expands.

  • Recommendation: Perform Variable-Temperature PXRD (VT-PXRD) to assess framework rigidity.

Thermal Stability (TGA)
Temperature RangeMass Loss EventInterpretation
25°C – 150°C 5% – 15%Loss of lattice water/solvent.
150°C – 350°C < 2%Plateau region (Framework Stability).
> 350°C Sharp DropDecomposition of organic linker (

bond cleavage).

Troubleshooting & Optimization

Problem: "I only get white powder/amorphous solids."

  • Cause: Reaction kinetics are too fast. The phosphonate-metal bond forms instantly.

  • Fix 1 (Acidity): Lower the initial pH to < 2 using HCl. This protonates the phosphonate, reducing its reactivity.

  • Fix 2 (Ratio): Increase the Ligand:Metal ratio to 2:1. Excess ligand can act as a modulator.

Problem: "The crystals dissolve during washing."

  • Cause: The MOF is likely a 1D chain or discrete cluster held by weak H-bonds, not a 3D framework.

  • Fix: Use a non-protic solvent for washing (e.g., Acetone, DMF) instead of water.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-pmP Ligand Decision Target Metal? Start->Decision Path_Zn Zn / Zr / Ln (Hard/Borderline) Decision->Path_Zn Path_Co Co / Cu / Ni (Soft/Borderline) Decision->Path_Co Hydrothermal Hydrothermal Synthesis 120-160°C, 3-5 Days Add Urea/HF Modulator Path_Zn->Hydrothermal Overcome Activation Energy Diffusion Slow Diffusion (Layering) Room Temp, 2-4 Weeks pH Adjustment (TEA) Path_Co->Diffusion Prevent Oxide Formation Product_Stable Result: Dense/Pillared MOF (High Stability) Hydrothermal->Product_Stable Product_Cryst Result: High-Quality Single Crystals (Metastable Phases) Diffusion->Product_Cryst

Figure 2: Decision matrix for synthesizing 3-pmP MOFs based on metal center selection.

References

  • Shimizu, G. K. H., et al. (2016). Metal phosphonate hybrid materials: From dense supramolecular arrays to porous metal–organic frameworks. Chemical Reviews. Link

  • Clearfield, A., & Demadis, K. D. (2011). Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry.
  • Gagnon, K. J., et al. (2012). A physiological pH responsive metal-organic framework. Journal of the American Chemical Society.
  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link

  • Zhang, J., et al. (2018). New open frameworks based on metal pyridylphosphonates. Dalton Transactions. Link(Note: Generalized citation for pyridylphosphonate architectures).

Sources

Application Note: A Practical Guide to the Synthesis of Metal-Organic Frameworks Using (3-Pyridinylmethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials with vast potential in catalysis, gas storage, and biomedical applications.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of MOFs using (3-Pyridinylmethyl)phosphonic acid, a versatile bifunctional ligand. The unique combination of a nitrogen-donating pyridyl ring and an oxygen-donating phosphonate group allows for the construction of robust frameworks with tunable properties.[2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the solvothermal synthesis, characterization, and potential applications of these advanced materials, particularly in the realm of drug delivery.[3]

Introduction: The Strategic Advantage of Phosphonate Ligands

Metal-Organic Frameworks are synthesized through the self-assembly of metal ions or clusters and multitopic organic ligands, forming extended one-, two-, or three-dimensional networks.[4] The choice of organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. While carboxylates are the most common linkers, phosphonate-based MOFs are gaining significant attention due to the higher strength of the metal-phosphonate bond compared to metal-carboxylate bonds, which often results in superior thermal and chemical stability.[5][6]

The ligand at the core of this guide, (3-Pyridinylmethyl)phosphonic acid, offers a distinct advantage. It is a bifunctional linker featuring two distinct coordination sites:

  • The Phosphonic Acid Group (-PO(OH)₂): A strong, hard Lewis base that readily coordinates with a variety of metal ions, forming stable M-O-P bonds. Its multidentate nature can bridge multiple metal centers, promoting the formation of robust, high-dimensional frameworks.

  • The Pyridinyl Group: A nitrogen-containing heterocycle that acts as a secondary coordination site. This allows for the creation of more complex topologies and provides a handle for post-synthetic modification or for introducing specific functionalities within the MOF pores.

This dual-functionality enables the rational design of MOFs with interesting open frameworks and cavities suitable for hosting guest molecules, a critical feature for applications in drug delivery.[2][7]

Synthesis Methodology: A Solvothermal Approach

Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOF powders.[8] The reaction is performed in a sealed vessel at temperatures above the boiling point of the solvent, creating elevated pressure that facilitates the dissolution of precursors and the growth of well-defined crystals.[9]

Essential Materials & Equipment

Reagents:

  • (3-Pyridinylmethyl)phosphonic acid (Ligand)

  • Metal Salt Precursor (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvent: Ethanol (absolute)

  • Deionized Water

Equipment:

  • Analytical Balance

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave (23 mL)[8]

  • Programmable Laboratory Oven

  • Centrifuge

  • Vacuum Filtration System

  • Vacuum Drying Oven

Protocol 1: Solvothermal Synthesis of a Zn-(3-Pyridinylmethyl)phosphonate MOF

This protocol describes a typical synthesis for a Zinc-based MOF. The molar ratios and conditions can be systematically varied to optimize crystal size, morphology, and phase purity.

Step-by-Step Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of (3-Pyridinylmethyl)phosphonic acid and 0.15 mmol of Zinc(II) nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

    • Causality Explanation: DMF is a high-boiling point, polar aprotic solvent that effectively dissolves both the organic ligand and the metal salt, facilitating a homogeneous reaction mixture crucial for uniform crystal nucleation. A slight excess of the metal salt is often used to ensure complete coordination of the ligand.

  • Sonication: Place the vial in an ultrasonic bath for 10 minutes to ensure complete dissolution and homogenization of the reactants.

  • Reaction: Securely cap the vial. Place it in a programmable laboratory oven and heat to 120 °C for 48 hours.[8]

    • Causality Explanation: The elevated temperature provides the necessary activation energy for the coordination reaction and promotes the slow crystal growth required for high-quality, single-phase MOFs. The 48-hour duration allows the reaction to reach thermodynamic equilibrium.

  • Cooling: Turn off the oven and allow the vessel to cool slowly to room temperature over a period of 12-24 hours.

    • Causality Explanation: Slow cooling is critical to prevent rapid precipitation and the formation of defects or amorphous material. It allows for the orderly growth of crystals as the solubility of the product decreases.

  • Product Isolation and Washing: A crystalline powder should be visible at the bottom of the vial. Decant the supernatant. Add 10 mL of fresh DMF, gently agitate, and then centrifuge to collect the solid product. Repeat this step twice.[9]

  • Solvent Exchange: After the DMF washes, add 10 mL of absolute ethanol to the solid. Resuspend the powder and centrifuge. Repeat this ethanol wash three times.

    • Causality Explanation: Washing with fresh DMF removes unreacted starting materials. The subsequent ethanol exchange is crucial for "activating" the MOF. Ethanol is more volatile than DMF and can be removed more easily from the pores in the final drying step.

  • Drying and Activation: Collect the final product by vacuum filtration and dry in a vacuum oven at 150 °C overnight.[8] This step removes the guest ethanol molecules from the pores, making the internal surface area accessible.

Synthesis Workflow Diagram

SynthesisWorkflow A Reactant Preparation (Ligand + Metal Salt in DMF) B Homogenization (Sonication) A->B C Solvothermal Reaction (120 °C, 48h in Oven) B->C D Slow Cooling (To Room Temperature) C->D E Product Isolation (Centrifugation) D->E F Washing & Solvent Exchange (DMF -> Ethanol) E->F G Drying & Activation (Vacuum Oven, 150 °C) F->G H Characterization G->H

Caption: Solvothermal synthesis and activation workflow for phosphonate MOFs.

Validation and Characterization

Confirming the successful synthesis of the target MOF is a critical, self-validating step. A combination of analytical techniques should be employed.

Key Characterization Techniques
TechniquePurposeExpected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp, well-defined peaks, indicating a long-range ordered crystalline structure. The pattern should be unique to the new phase and free of peaks from starting materials.
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the removal of guest solvent molecules.A multi-step weight loss curve. The initial loss (up to ~150-200 °C) corresponds to the removal of guest solvent (e.g., ethanol). A stable plateau follows, with framework decomposition occurring at higher temperatures (>300 °C).
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the phosphonate ligand to the metal center.A shift in the P-O stretching frequencies compared to the free ligand, indicating coordination to the metal ion. Disappearance or broadening of the P-O-H bands suggests deprotonation upon binding.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., shape and size) and uniformity of the product.Images showing particles with a regular, well-defined shape (e.g., rods, cubes, polyhedra) and a relatively uniform size distribution.[10]
Conceptual Ligand Coordination Diagram

Caption: Bifunctional coordination of the ligand to metal centers.

Applications in Drug Development

The inherent properties of MOFs make them excellent candidates for advanced drug delivery systems.[11] Phosphonate-based MOFs derived from (3-Pyridinylmethyl)phosphonic acid are particularly promising for several reasons:

  • High Drug Loading Capacity: The high porosity and large surface area allow for the encapsulation of significant quantities of therapeutic molecules within the MOF's pores.[1]

  • Controlled Release: Drug release can be modulated by the pore size of the MOF and the interactions between the drug and the framework's internal surface. This allows for sustained release profiles, which can improve therapeutic efficacy and reduce side effects.[12]

  • Biocompatibility: While toxicity must be assessed for any new material, MOFs can be constructed from biologically relevant metals (e.g., Zn, Fe) and organic linkers, offering a pathway to biocompatible carriers.[12]

  • Tunable Functionality: The pyridyl group provides a site for post-synthetic modification. For example, targeting moieties could be attached to guide the drug-loaded MOF to specific cells or tissues, a key goal in personalized medicine.[3]

Protocol 2: Ibuprofen Loading into a Phosphonate MOF

  • Activation: Ensure the synthesized MOF is fully activated (as per Step 7 of the synthesis protocol) to maximize accessible pore volume.

  • Drug Solution: Prepare a concentrated solution of Ibuprofen in a suitable solvent like hexane or ethanol.

  • Loading: Disperse a known mass of the activated MOF into the drug solution. Stir the suspension at room temperature for 24-48 hours.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Briefly wash the collected solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under vacuum at a low temperature (e.g., 40-60 °C) to avoid degradation of the drug.

  • Quantification: The amount of loaded drug can be determined by digesting a known mass of the loaded MOF in an acidic solution and analyzing the supernatant using UV-Vis spectroscopy to quantify the released drug.

References

  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Cronfa - Swansea University.

  • Nemec, I., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry.

  • Ghosh, A., et al. (2021). A novel crystalline nanoporous iron phosphonate based metal–organic framework as an efficient anode material for lithium ion batteries. New Journal of Chemistry.

  • Radke, M., et al. (2023). Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods. Journal of Visualized Experiments.

  • Gagnon, K. J., et al. (2012). Conventional and unconventional metal-organic frameworks based on phosphonate ligands: MOFs and UMOFs. Chemical Reviews.

  • Vanduyfhuys, L. (2023). Investigating metal-phosphonate properties in nu-1000 structure Through DFT studies and spectroscopic simulations. Vrije Universiteit Brussel.

  • Singh, S., et al. (2023). Different protocols for the synthesis of MOFs and its derivatives. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Calcium Malonate in the Synthesis of Metal-Organic Frameworks (MOFs) for Drug Delivery.

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.

  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).

  • Mao, F., et al. (2004). New open frameworks based on metal pyridylphosphonates. Inorganic Chemistry.

  • Zhang, Y-B., et al. (2019). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Chemical Communications.

  • Zhang, Y., et al. (2020). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar.

  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.

  • ADMET and DMPK. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals.

  • Al-Huti, S., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Applied Polymers.

  • Mittal, A., et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen.

  • Demel, J., et al. (2014). Phosphinic Acid Based Linkers: New Building Block in MOF Chemistry. ResearchGate.

  • Wuttke, S., et al. (2015). Crystalline structure and images of MOFs. ResearchGate.

Sources

Application Note: Surface Functionalization of Metal Oxides with (3-Pyridinylmethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the covalent attachment of (3-Pyridinylmethyl)phosphonic acid (3-PMPA) to metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₃O₄, ITO). Unlike simple alkyl-phosphonates, 3-PMPA introduces a heteroaromatic pyridine terminus capable of pH-responsive switching, metal ion coordination (e.g., Pd, Au), and bio-conjugation. This protocol prioritizes monolayer stability and ligand orientation , ensuring the pyridine nitrogen remains accessible for downstream applications.

Mechanism of Action

The functionalization relies on the condensation of the phosphonic acid headgroup with surface hydroxyls (-OH) on the metal oxide. The methylene spacer (–CH₂–) between the phosphorus and the pyridine ring is critical; it breaks conjugation, providing rotational flexibility that allows the pyridine ring to orient away from the surface, maximizing accessibility.

Binding Modes

The phosphonic acid can bind in three primary modes depending on surface density and annealing conditions:

  • Monodentate: Weakest, often reversible.

  • Bidentate: Stable, most common state after solvent evaporation.

  • Tridentate: Most robust, achieved after high-temperature annealing (120–140°C).

Visualization of Surface Architecture

The following diagram illustrates the transition from physisorption to covalent tridentate linkage.

BindingMechanism Substrate Metal Oxide Surface (M-OH) Physisorption H-Bonded Intermediate (Physisorption) Substrate->Physisorption Immersion Ligand 3-PMPA Solution (Free Acid) Ligand->Physisorption Condensation Condensation (-H2O) Physisorption->Condensation Solvent Evap Covalent Tridentate M-O-P Linkage (Stable SAM) Condensation->Covalent Annealing (120°C)

Caption: Transition from loose physisorption to robust tridentate covalent bonding via dehydration.

Experimental Protocol

Materials & Equipment
  • Ligand: (3-Pyridinylmethyl)phosphonic acid (CAS: 51545-56-1, >97% purity).

  • Substrate: Metal oxide (TiO₂ slides, Al₂O₃ nanoparticles, or ITO glass).

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Note: Toluene is often poor for this ligand due to the polarity of the pyridine group.

  • Equipment: Ultrasonic bath, Spin coater (optional), Vacuum oven, Contact angle goniometer.

Workflow Overview

Workflow Step1 1. Surface Activation (Plasma/Piranha) Goal: Maximize -OH groups Step3 3. Deposition (Immersion: 12-24h) Step1->Step3 Step2 2. Solution Preparation (1-5 mM in Ethanol) Step2->Step3 Step4 4. Rinse Cycle (Remove Physisorbed Layers) Step3->Step4 Step5 5. Thermal Annealing (120°C, 2-12h) CRITICAL STEP Step4->Step5

Caption: Step-by-step functionalization workflow ensuring covalent attachment.

Detailed Procedures
Phase 1: Surface Activation (Critical)

Why: Phosphonic acids require surface hydroxyls to anchor.

  • Planar Substrates (ITO/Glass/Si): Sonicate in Acetone, then Isopropanol (10 min each). Treat with Oxygen Plasma (5 min) or UV/Ozone (20 min) immediately before use.

  • Nanoparticles (Fe₃O₄/TiO₂): If stored dry, disperse in water/ethanol and sonicate to break aggregates. If organic contaminants are suspected, wash with dilute NaOH followed by extensive water rinsing to protonate surface sites (pH < PZC).

Phase 2: Deposition (The "T-BAG" or Immersion Method)
  • Solution: Dissolve 3-PMPA to a concentration of 1.0 – 5.0 mM in anhydrous Ethanol.

    • Expert Tip: If solubility is low, add 5-10% DMSO, but pure alcohols are preferred to facilitate evaporation.

  • Immersion: Submerge the activated substrate in the solution.

    • Time: 12–24 hours at Room Temperature (RT).

    • Alternative (Spray Coating): For rapid industrial application, spray 5 mM solution onto substrates heated to 80°C.

  • Rinsing: Remove substrate and rinse copiously with pure Ethanol.

    • Why: This removes weakly physisorbed multilayers, leaving only the chemisorbed monolayer.

Phase 3: Thermal Annealing (The Locking Step)
  • Place the rinsed substrate in a vacuum oven or on a hotplate.

  • Condition: 120°C for 2–4 hours (up to 12h for maximum stability).

  • Mechanism: This drives the condensation reaction: P-OH + M-OH → M-O-P + H₂O. Without this, the layer is hydrolytically unstable.

Characterization & Validation

To confirm successful functionalization, use the following multi-modal approach.

TechniqueTarget SignalInterpretation
XPS N 1s peak (~399 eV)Confirms presence of Pyridine. A shift to >401 eV indicates protonation or metal coordination.
XPS P 2p peak (~133 eV)Confirms Phosphonate presence.
Contact Angle Water CA changeBare oxides are hydrophilic (<10°). 3-PMPA SAMs typically show 50°–70° .
FTIR 1000–1100 cm⁻¹Appearance of P-O-M bands and disappearance of P=O (if tridentate).
pH Switching Contact Angle ΔSurface becomes more hydrophilic at pH 4 (Pyridine-H⁺) vs pH 8 (Pyridine).

Applications & Troubleshooting

Key Applications
  • Heterogeneous Catalysis: The pyridine tail acts as a ligand for transition metals. Dip the functionalized oxide into a PdCl₂ solution to create a Pd-immobilized catalyst for Suzuki-Miyaura coupling.

  • Drug Delivery: The pyridine group can hydrogen bond with acidic drugs or be quaternized to bind anionic DNA/RNA payloads.

  • Photovoltaics: In Dye-Sensitized Solar Cells (DSSC), 3-PMPA acts as a co-adsorbent to prevent dye aggregation and shift the conduction band edge via its dipole moment.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coverage Wet solvent or poor activationUse anhydrous ethanol; Ensure plasma treatment is fresh (<1 hr).
Multilayers Inadequate rinsingSonicate briefly (30s) in ethanol after deposition.
Instability Skipped annealingDo not skip Phase 3. Heat is required for covalent bonding.
Cloudy Solution Ligand insolubilityAdd small amount of Methanol or warm the solution to 40°C.

References

  • Mutin, P. H., & Guerrero, G. (2025). "Phosphonate derivatives of pyridine grafted onto oxide nanoparticles." ResearchGate.[1][2]

  • Hotchkiss, P. J., et al. (2012). "The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications."[3] Accounts of Chemical Research.

  • Pujari, S. P., et al. (2014). "Covalent Surface Modification of Oxide Surfaces." Angewandte Chemie International Edition.

  • Gardner, T. J., et al. (1995). "Systems for Orthogonal Self-Assembly of Electroactive Monolayers on Au and ITO: An Approach to Molecular Electronics." Journal of the American Chemical Society.[4]

  • BenchChem. (2025). "Surface Modification with m-PEG9-phosphonic Acid: Application Notes and Protocols." BenchChem Application Library. (Cited for general phosphonic acid protocol structure)

Sources

Application Notes: (3-Pyridinylmethyl)phosphonic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metallic Corrosion

Metallic corrosion is a persistent electrochemical process that causes gradual degradation of materials, leading to significant economic losses and safety concerns across various industries. The application of corrosion inhibitors is a primary strategy to mitigate this damage. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. Organic inhibitors are particularly noteworthy due to their ability to adsorb onto the metal surface, forming a protective barrier.[1] This adsorption is typically facilitated by molecules containing heteroatoms (like nitrogen, oxygen, phosphorus, and sulfur) and aromatic rings, which act as active centers for interaction with the metal surface.[1][2]

This document provides a detailed technical guide on the application of (3-Pyridinylmethyl)phosphonic acid (3-PMPA) as a highly effective corrosion inhibitor, particularly for mild steel in acidic environments.

Compound Profile: (3-Pyridinylmethyl)phosphonic Acid (3-PMPA)

(3-Pyridinylmethyl)phosphonic acid is an organophosphorus compound featuring both a pyridine ring and a phosphonic acid group. This unique bifunctional structure is key to its efficacy as a corrosion inhibitor.

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, and the ring itself contains π-electrons. These features enable strong coordination and adsorption onto metal surfaces.[2][3]

  • Phosphonic Acid Group (-PO(OH)₂): Phosphonic acids are well-established as potent corrosion inhibitors due to their strong affinity for metal surfaces, forming stable, self-assembled monolayers.[4][5] The phosphorus and oxygen atoms act as polar centers that readily adsorb onto the metal, forming a protective film.[5][6] This group enhances the molecule's solubility in aqueous media and provides strong anchoring points to the metal oxide layer.

The synergistic action of these two functional groups—the robust surface binding of the phosphonate and the electron-donating nature of the pyridine ring—results in a durable, protective film that shields the metal from aggressive corrosive species.

Mechanism of Corrosion Inhibition

The primary mechanism by which 3-PMPA inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] This process involves a combination of physical and chemical adsorption (physisorption and chemisorption).

  • Initial Physisorption: In acidic solutions, the pyridine nitrogen can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

  • Chemisorption and Film Formation: The core protective action involves chemisorption. This is achieved through:

    • P-O-Metal Bonding: The phosphonic acid group strongly interacts with the metal surface, forming a stable, coordinated layer.[4]

    • N-Metal Coordination: The lone pair of electrons on the pyridine's nitrogen atom can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[2]

  • Barrier Effect: The adsorbed layer of 3-PMPA molecules displaces water and aggressive ions (like H⁺ and Cl⁻) from the metal surface, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7] Therefore, 3-PMPA acts as a mixed-type inhibitor .[8][9]

The following diagram illustrates the proposed adsorption mechanism.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_interface Adsorbed Protective Layer H_ion H⁺ Metal Metal Substrate (Fe) H_ion->Metal Attack Blocked Cl_ion Cl⁻ Cl_ion->Metal Attack Blocked PMPA (3-PMPA) Molecule Adsorbed_PMPA Adsorbed (3-PMPA) Film - P-O-Fe Bonds - N-Fe Coordination PMPA->Adsorbed_PMPA Adsorption (Chemisorption & Physisorption) Adsorbed_PMPA->Metal

Caption: Mechanism of 3-PMPA adsorption on a metal surface.

Application Data & Efficacy

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE), typically determined through various electrochemical and gravimetric methods.

Parameter Condition Result Reference Method
Metal Substrate Mild Steel (Carbon Steel)-N/A
Corrosive Medium 1 M HCl-N/A
Inhibitor Conc. 1.0 mM> 90%Weight Loss, EIS
Temperature 298 K (25 °C)High EfficiencyWeight Loss
Inhibition Type Mixed-TypeAnodic & Cathodic SuppressionPotentiodynamic Polarization
Adsorption Isotherm LangmuirMonolayer AdsorptionData Fitting

Note: The data presented is a representative summary based on typical performance of pyridine and phosphonate-based inhibitors in acidic media. Actual values may vary based on specific experimental conditions.[2][9]

Experimental Protocols for Inhibitor Evaluation

To validate the efficacy of (3-Pyridinylmethyl)phosphonic acid, a series of standardized protocols should be employed. A general workflow is outlined below.

A 1. Metal Coupon Preparation C 3. Immersion / Exposure A->C B 2. Solution Preparation (Blank & Inhibitor) B->C D 4. Gravimetric Analysis (Weight Loss) C->D Post-Exposure Measurements E 5. Electrochemical Analysis (EIS, PDP) C->E Post-Exposure Measurements F 6. Surface Analysis (SEM / AFM) C->F Post-Exposure Measurements G 7. Data Analysis & IE Calculation D->G E->G F->G Qualitative Confirmation

Caption: General workflow for corrosion inhibitor evaluation.

Protocol 5.1: Gravimetric Method (Weight Loss)

This method provides a direct measurement of metal loss and is fundamental for calculating corrosion rate and inhibitor efficiency.

Objective: To determine the corrosion rate of mild steel in the absence and presence of 3-PMPA by measuring mass loss over time.

Materials:

  • Mild steel coupons of known dimensions

  • Silicon carbide (SiC) abrasive papers (various grits, e.g., 200, 400, 600, 800)

  • 1 M Hydrochloric acid (HCl) solution

  • (3-Pyridinylmethyl)phosphonic acid (3-PMPA)

  • Deionized water, acetone

  • Analytical balance (±0.1 mg precision)

  • Beakers, desiccator

Procedure:

  • Coupon Preparation: a. Mechanically polish the mild steel coupons with successively finer grades of SiC paper.[10] b. Rinse thoroughly with deionized water, degrease with acetone, and dry completely.[10] c. Weigh each coupon accurately using an analytical balance (this is W₁). d. Store in a desiccator until use.

  • Solution Preparation: a. Prepare a blank solution of 1 M HCl. b. Prepare test solutions of 1 M HCl containing various concentrations of 3-PMPA (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Immersion: a. Immerse one prepared coupon into each test solution (including the blank) for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25 °C).[10]

  • Post-Immersion Cleaning: a. Carefully remove the coupons from the solutions. b. Gently clean with a soft brush in a stream of deionized water to remove corrosion products. c. Rinse with acetone and dry thoroughly.

  • Final Weighing: a. Reweigh the dried coupons (this is W₂).

  • Calculations: a. Corrosion Rate (CR): CR (g·cm⁻²·h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.[10] b. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.[10]

Protocol 5.2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[7][11]

Objective: To evaluate the performance of 3-PMPA using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

Procedure:

  • Setup: a. Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode. b. Fill the cell with the test solution (blank or with inhibitor). c. Allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements at the OCP. b. Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). c. Analyze the resulting Nyquist and Bode plots. An increase in the diameter of the Nyquist plot's semicircle indicates increased charge transfer resistance (Rct) and thus, effective inhibition.[2]

  • Potentiodynamic Polarization (PDP): a. Immediately following EIS, perform the PDP scan. b. Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[8] c. Plot the resulting potential vs. log(current density).

  • Data Analysis: a. From EIS: Calculate the Inhibition Efficiency using the charge transfer resistance (Rct) values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100[2] b. From PDP: Use Tafel extrapolation to determine the corrosion current density (i_corr). A significant decrease in i_corr in the presence of the inhibitor signifies effective corrosion control.[8] IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

Protocol 5.3: Surface Analysis (SEM)

Objective: To visually confirm the formation of a protective film on the metal surface.

Procedure:

  • Immerse mild steel coupons in both the blank and an inhibitor-containing solution for a set duration (e.g., 24 hours).

  • Remove, rinse gently with deionized water, and dry the coupons.

  • Analyze the surface morphology using a Scanning Electron Microscope (SEM).

  • Expected Outcome: The coupon from the blank solution will show a rough, pitted, and damaged surface characteristic of acid corrosion. The coupon treated with 3-PMPA should exhibit a much smoother, more uniform surface, providing visual evidence of the protective film.[1][7]

Safety and Handling

(3-Pyridinylmethyl)phosphonic acid, like all phosphonic acids and laboratory chemicals, should be handled with appropriate care.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

Conclusion

(3-Pyridinylmethyl)phosphonic acid demonstrates significant potential as a corrosion inhibitor, especially for protecting mild steel in acidic environments. Its unique molecular structure, combining the strong anchoring properties of a phosphonic acid group with the coordinating ability of a pyridine ring, allows for the formation of a stable and highly effective protective film on the metal surface. The protocols detailed herein provide a comprehensive framework for researchers to systematically evaluate and validate its performance.

References

  • B. Balanaga Karthik, P. Selvakumar, & C. Thangavelu. (2012). Phosphonic Acids used as Corrosion Inhibitors-A Review. Asian Journal of Chemistry, 24(8), 3303-3308. Link

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Eco-friendly corrosion inhibitor for mild steel in acidic media. Scientific Reports, 12(1), 17384. Link

  • Wenderoth, S., Becker, F., & von Delius, M. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. Molecules, 27(5), 1729. Link

  • Hyde, J. T., Hanson, K., Vannucci, A. K., Lapides, A. M., Alibabaei, L., Norris, M. R., Meyer, T. J., & Harrison, D. P. (2015). Electrochemical Instability of Phosphonate-Derivatized, Ruthenium(III) Polypyridyl Complexes on Metal Oxide Surfaces. ACS Applied Materials & Interfaces, 7(20), 11063–11071. Link

  • Katsikari, A., Vourloumis, D., & Koinis, S. (2021). Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. ACS Applied Materials & Interfaces, 13(49), 59306–59318. Link

  • Request PDF. (2012). Phosphonic Acids used as Corrosion Inhibitors-A Review. ResearchGate. Link

  • Tabti, L., Khelladi, R. M., Chafai, N., & Lecointre, A. (2014). Corrosion Protection of Mild Steel by a New Phosphonated Pyridines Inhibitor System in HCl Solution. Advanced Engineering Forum, 11, 38-46. Link

  • Sharma, S., Kumar, A., & Sharma, S. K. (2024). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry, 17(1), 105432. Link

  • Kosec, T., Merl, D. K., & Milošev, I. (2021). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. Coatings, 11(8), 983. Link

  • Shaban, A., & Kalman, E. (2008). Corrosion Processes Controlled by Phosphonic Acid Nano-layers. ResearchGate. Link

  • Proniewicz, E., Proniewicz, L. M., & Ozaki, Y. (2010). Adsorbed States of phosphonate derivatives of N-heterocyclic aromatic compounds, imidazole, thiazole, and pyridine on colloidal silver: comparison with a silver electrode. The Journal of Physical Chemistry C, 114(1), 439-449. Link

  • Al-Bghdadi, S. B. S., et al. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-62. Link

  • Paniagua, S. A., et al. (2014). Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes. Physical Chemistry Chemical Physics, 16(18), 8442-8453. Link

  • Martienssen, M., & Schöps, R. (2018). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. Water, 10(12), 1775. Link

  • Ebenso, E. E., et al. (2004). Corrosion inhibition of mild steel by the new class of inhibitors [2,5-bis(n-pyridyl)-1,3,4-thiadiazoles] in acidic media. ResearchGate. Link

  • Pica, M., et al. (2022). Adsorption properties of α-type layered and pillared zirconium phosphite phosphonates with high specific surface areas and porosities. Dalton Transactions, 51(1), 219-229. Link

  • Choriev, I.K., Normurodov, B.A., & Pardayeva, N.J. (2023). SYNTHESIS OF CORROSION INHIBITOR BASED ON POLYMETHYL METHACRYLATE AND STUDYING OF ITS INHIBITION EFFICIENCY ON CARBON STEEL IN A 1 M HCL MEDIUM. inLIBRARY. Link

  • Al-Bghdadi, S. B. S., et al. (2021). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric acid Environment. ResearchGate. Link

  • Martienssen, M., & Schöps, R. (2018). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. ResearchGate. Link

  • Hauffman, T., et al. (2009). In Situ Electrochemical Analysis of the Interaction Between Metallic Oxides and Phosphonic Acid "Self-Assembling" Monolayers. ResearchGate. Link

  • Kim, M. J., Brown, M., & Wiley, B. J. (2019). Electrochemical investigations of metal nanostructure growth with single crystals. Nanoscale, 11(45), 21709–21723. Link

  • Pica, M., et al. (2022). Adsorption properties of alpha-type layered and pillared zirconium phosphite phosphonates with high specific surface area and porosities. ResearchGate. Link

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Troubleshooting & Optimization

Technical Support Center: Purification of (3-Pyridinylmethyl)phosphonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3-Pyridinylmethyl)phosphonic acid. Drawing upon established principles in phosphonic acid chemistry, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for recrystallization. Our aim is to equip you with the necessary expertise to overcome common purification challenges and achieve high-purity material.

Introduction: The Challenge of Purifying (3-Pyridinylmethyl)phosphonic Acid

(3-Pyridinylmethyl)phosphonic acid, as a structural analog of an amino acid, possesses zwitterionic character due to the presence of both a basic pyridine ring and an acidic phosphonic acid group.[1] This dual nature, combined with the high polarity and strong intermolecular hydrogen bonding of the phosphonic acid moiety, often leads to purification challenges.[2] Researchers frequently encounter issues such as poor solubility in common organic solvents, the formation of oils or sticky solids instead of crystals, and high hygroscopicity.[3] This guide provides a systematic approach to navigate these difficulties.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of (3-Pyridinylmethyl)phosphonic acid in a practical question-and-answer format.

Question 1: My compound will not dissolve in any single common organic solvent for recrystallization. What should I do?

Answer: This is a frequent issue with polar molecules like (3-Pyridinylmethyl)phosphonic acid.

  • Rationale: The high polarity of the phosphonic acid group and the pyridine ring limits solubility in non-polar or moderately polar solvents.

  • Solution 1: Mixed Solvent Systems: Employ a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., water, methanol, ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., acetone, acetonitrile, isopropanol) until turbidity (cloudiness) persists.[3][4] Reheat the mixture until it becomes clear, and then allow it to cool slowly.

  • Solution 2: Aqueous Recrystallization: Water is often a good starting point due to the polarity of your compound.[2] Dissolve the crude product in a minimum amount of hot water. If the compound is too soluble even in cold water, consider a water/alcohol (e.g., water/ethanol or water/isopropanol) mixture.[3]

  • Solution 3: pH Adjustment: The solubility of aminophosphonic acids is highly pH-dependent.[2][3] You can dissolve the crude acid in a dilute aqueous base (e.g., NaOH or NaHCO3), perform an extraction with a non-polar solvent like hexane or dichloromethane to remove non-polar impurities, and then re-acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.[3] This can then be further purified by recrystallization.

Question 2: Upon cooling, my compound "oils out" instead of forming crystals. How can I resolve this?

Answer: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities are present.[4][5]

  • Rationale: The high concentration of the solute and the presence of impurities can depress the melting point and inhibit the formation of a crystal lattice.

  • Solution 1: Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down heat loss.[4][5] This gives the molecules more time to orient themselves into a crystal lattice.

  • Solution 2: Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of the "good" solvent to decrease the saturation level, and then attempt to cool it again.[4][5]

  • Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[4][5]

  • Solution 4: Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for further crystal growth.[4][5]

Question 3: The recrystallized product is still colored or appears impure. What are the next steps?

Answer: Colored impurities are common in organic synthesis.

  • Solution 1: Activated Charcoal Treatment: Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many colored, non-polar impurities. Be sure to use a fluted filter paper during the subsequent hot filtration to remove the charcoal effectively.

  • Solution 2: Column Chromatography: If recrystallization fails to remove certain impurities, purification by column chromatography may be necessary.[6][7] Given the high polarity of (3-Pyridinylmethyl)phosphonic acid, reversed-phase silica gel with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) would be a suitable choice.[2] Anion-exchange chromatography can also be effective for purifying phosphonic acids.[3]

Question 4: My final product is a sticky solid or a gum, and it's difficult to handle. What causes this and how can I obtain a free-flowing powder?

Answer: Phosphonic acids are notoriously hygroscopic and can be "sticky" due to residual solvents or their amorphous nature.[3]

  • Rationale: The strong hydrogen bonding capacity of the phosphonic acid group readily attracts water from the atmosphere.

  • Solution 1: Salt Formation: Convert the phosphonic acid to a salt. This is a highly effective strategy to induce crystallinity and reduce hygroscopicity.[3]

    • Sodium Salt: Adjust the pH of an aqueous solution of your compound to approximately 4.0-4.5 with sodium hydroxide. The monosodium salt may crystallize out.[3]

    • Amine Salt: Form a salt with an amine like dicyclohexylamine. This is a classic technique for crystallizing phosphonic acids.[3]

  • Solution 2: Thorough Drying: Ensure your product is completely dry. Dry the filtered crystals under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Solution 3: Trituration: If the product is an amorphous solid, try triturating it with a solvent in which it is insoluble. This involves stirring the solid with the solvent at room temperature, which can sometimes induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the recrystallization of (3-Pyridinylmethyl)phosphonic acid?

A1: Based on the properties of similar phosphonic acids, the following solvent systems are recommended starting points:

  • Water/Ethanol[3][8]

  • Water/Isopropanol[3]

  • Water/Acetone[3]

  • Methanol/Acetonitrile

The ideal system will have a high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Q2: What are the likely impurities in a sample of (3-Pyridinylmethyl)phosphonic acid?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials from the synthesis (e.g., 3-picoline, phosphorous acid, formaldehyde if using a Mannich-type reaction).

  • Phosphorous acid.

  • By-products from the hydrolysis of phosphonate esters if this is the synthetic route.[2][9]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation and assessing purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying purity.

Part 3: Experimental Protocol and Data

Detailed Step-by-Step Recrystallization Protocol (Example using Water/Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude (3-Pyridinylmethyl)phosphonic acid. Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Addition of Anti-solvent: Reheat the clear filtrate. Slowly add ethanol (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot water to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Troubleshooting Workflow Diagram

G start Crude (3-Pyridinylmethyl)phosphonic Acid dissolve Dissolve in minimal hot solvent (e.g., Water) start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved add_more_solvent Add more hot solvent is_dissolved->add_more_solvent No hot_filtration Hot Filtration is_dissolved->hot_filtration Yes add_more_solvent->dissolve cool Cool Slowly hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out / No Crystals crystals_form->oiling_out No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes troubleshoot_oil Troubleshoot: 1. Reheat, add more solvent 2. Cool slower 3. Scratch/Seed oiling_out->troubleshoot_oil troubleshoot_oil->cool pure_product Pure Product collect_crystals->pure_product

Caption: Troubleshooting workflow for recrystallization.

Table 1: Recommended Solvent Systems and Properties
Solvent System (Good:Poor)Boiling Point (°C)Rationale & Key Considerations
Water : Ethanol~78-100Excellent for polar compounds. Good solubility difference between hot and cold.[3]
Water : Acetone~56-100Acetone is a strong anti-solvent; add it carefully to avoid crashing out the product.[3]
Water : Isopropanol~82-100Similar to ethanol but less volatile. Good for slower crystal growth.[3]
Methanol : Acetonitrile~65-82A non-aqueous option if the compound is sensitive to water.

References

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. [Link]

  • Ordóñez, M., et al. (n.d.). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI. [Link]

  • Hassan, S. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. [Link]

  • Alonso, F., et al. (n.d.). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC - NIH. [Link]

  • Keglevich, G. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Maciej, K., et al. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. PMC. [Link]

  • Wikipedia. (n.d.). Aminophosphonate. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Janezic, M., et al. (n.d.). An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids. PMC. [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]

  • AERU. (n.d.). Phosphonic acid. University of Hertfordshire. [Link]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PMC. [Link]

  • Bialek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

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Optimizing pH conditions for (3-Pyridinylmethyl)phosphonic acid metal coordination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing pH conditions for Metal-Ligand Coordination Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division

Executive Summary & Core Logic

(3-Pyridinylmethyl)phosphonic acid (3-PMPA) is a deceptively simple ligand that behaves differently than its 2-substituted isomer.[1] Unlike 2-PMPA, which can form stable 5-membered chelate rings with a single metal ion, 3-PMPA is geometrically constrained to act as a bridging ligand.

The nitrogen atom (pyridine) and the oxygen atoms (phosphonate) are too far apart to bind the same metal center. Therefore, this ligand is primarily used to construct Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) rather than discrete molecular complexes.[1]

The Critical Variable: pH. pH controls the "stickiness" of the ligand's two ends.[2] By adjusting pH, you control the rate of assembly.[2]

  • Fast Assembly (High pH): Leads to amorphous powders/precipitates.[1][2]

  • Slow Assembly (Low pH): Leads to high-quality single crystals.[1][2]

The pH Speciation Landscape

The ligand (


) undergoes specific deprotonation steps that dictate network topology:
pH RangeSpeciesChargeCoordination PotentialResulting Structure
< 1.5

+1Low. Pyridine is protonated (

) and blocked.[1] Phosphonate is fully protonated (

).[1][2]
Soluble species.[1][2][3] No coordination.
2.0 – 5.0

0Selective. Pyridine is protonated (

).[1][2] Phosphonate is partially deprotonated (

).[1][2]
1D Chains / 2D Layers. Metal binds only to phosphonate O.
5.5 – 7.5

-1Bridging. Pyridine deprotonates (

) and becomes active.[1][2] Phosphonate is

.
3D Networks. Metal binds to both N and O, linking distant centers.[1][2]
> 8.0

-2Aggressive. Fully deprotonated.[1] High charge density.[1][2]Amorphous Precipitates. Rapid cross-linking or metal hydroxide competition.[1][2]

Experimental Protocol: pH-Controlled Crystallization

Standard Operating Procedure (SOP-3PMPA-01)

Objective: Synthesize crystalline Metal-3PMPA coordination polymers (e.g., using Cu, Zn, or Co).

Reagents
  • (3-Pyridinylmethyl)phosphonic acid (0.1 M stock)[1]

  • Metal Salt (

    
     or 
    
    
    
    , 0.1 M stock)[1]
  • 0.1 M NaOH and 0.1 M HCl[2]

  • DI Water (degassed recommended for Fe/Co)[1]

Workflow Diagram (DOT)

G start Start: Dissolve 3-PMPA (1 eq) in water metal Add Metal Salt (1 eq) (Solution is acidic, pH ~2) start->metal check Target Structure? metal->check low_ph Target: 1D/2D Layer (Phosphonate binding only) check->low_ph Low Connectivity high_ph Target: 3D Network (N + O binding) check->high_ph High Connectivity adj_low Adjust pH to 2.5 - 3.5 (Use dilute NaOH) low_ph->adj_low adj_high Adjust pH to 5.5 - 6.5 (Slow diffusion of base) high_ph->adj_high hydrothermal Hydrothermal Synthesis 120°C, 24-72h adj_low->hydrothermal Preferred adj_high->hydrothermal High Stability evap Slow Evaporation RT, 1-2 weeks adj_high->evap Alternative product Harvest Crystals Filter & Wash hydrothermal->product evap->product

Caption: Decision logic for synthesis conditions based on desired structural dimensionality.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of 3-PMPA in 10 mL DI water. The pH will naturally be acidic (~2.0).[1][2]

  • Metal Addition: Add 1.0 mmol of Metal Salt. Stir until clear.

    • Note: If using Copper(II), the solution may turn pale blue.[2]

  • pH Adjustment (The Critical Step):

    • For 3D Frameworks: You need the Pyridine N to bind.[1][2] Adjust pH to 6.0 .

    • Warning: Direct addition of NaOH often causes immediate amorphous precipitation.[1][2]

    • Technique: Use Urea hydrolysis .[1][2] Add 5.0 mmol Urea and heat to 85°C. Urea decomposes slowly to ammonia, raising pH gradually and homogeneously.[1][2]

  • Crystallization:

    • Transfer to a Teflon-lined autoclave (fill 50-60%).[1]

    • Heat at 120°C for 48 hours.

    • Cool to RT at a rate of 5°C/hour (slow cooling is essential for crystal size).[1][2]

Troubleshooting Guide

Diagnose common failures in 3-PMPA coordination.

Symptom Probable Cause Technical Explanation Corrective Action
Immediate Amorphous Precipitate pH Shock / Localized BasicityAdding strong base (NaOH) creates local zones of pH > 8, causing rapid cross-linking or metal hydroxide formation (

).[1]
Switch to Diffusion: Use vapor diffusion of

or in-situ Urea hydrolysis to raise pH slowly.[1][2]
Clear Solution (No Reaction) pH too Low (< 2.0)At low pH, the Pyridine N is protonated (

).[1] The metal cannot compete with the proton for the binding site.[2]
Raise pH: Increase pH to at least 3.5 to encourage phosphonate binding, or >5.5 for pyridine binding.
Gel Formation Ligand ExcessPhosphonates are excellent gelling agents when the metal:ligand ratio is off, forming disordered oligomers.[2]Stoichiometry Check: Ensure strict 1:1 or 1:2 Metal:Ligand ratio. Try adding a competing monodentate ligand (e.g., acetate) to terminate chains.[1][2]
Powder instead of Crystals Nucleation too FastThe driving force for precipitation is too high (supersaturation).[1][2]Dilution: Reduce concentration by 50%. Temperature: Increase synthesis temp (Hydrothermal) to increase solubility and reversibility.
Wrong Phase (Layered vs 3D) pH MismatchYou obtained a layered structure (phosphonate binding only) when you wanted a 3D network.[1][2]Increase pH: You likely operated below the Pyridine

.[1][2] Increase pH to > 6.0 to force the Pyridine nitrogen to coordinate.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use phosphate buffers to control the pH? A: Absolutely NOT. Phosphate buffers contain inorganic phosphate (


).[1] This ion is a stronger competitor for metal binding than your phosphonate ligand.[1][2] You will crystallize simple metal phosphates (e.g., 

) instead of your target complex.[1] Use non-coordinating buffers like MES or HEPES, or simply adjust pH with dilute NaOH/HCl.[1][2]

Q: Why does my Copper(II) complex look different at pH 4 vs pH 7? A: This is due to Coordination Isomerism .[1][2]

  • pH 4: The Pyridine is protonated and non-coordinating.[1][2] The Cu(II) binds only to the phosphonate oxygens, likely forming 2D sheets.

  • pH 7: The Pyridine deprotonates and binds to a neighboring Cu(II).[1][2] This "cross-links" the sheets into a 3D framework, changing the color and crystal shape.[2]

Q: I am seeing "whiskers" or fibrous material. What is this? A: This is characteristic of 1D chain formation.[1][2] Because 3-PMPA is a linear linker, it tends to form long polymeric chains.[1][2] If these chains pack poorly, they form fibers.[1][2] To get block crystals, try adding a "modulator" (like benzoic acid) to slow down the growth along the chain axis.

References & Authority

  • Clearfield, A. (2015).[1][2] "Molecular Metal Phosphonates." Chemical Reviews, 115(1), 104-160.[1][2] Link[1]

    • Context: The definitive review on metal phosphonate chemistry, establishing the hierarchy of protonation states and coordination modes.[2]

  • Shimizu, G. K. H., et al. (2015).[1][2] "Metal phosphonate metal–organic frameworks." Chemical Society Reviews, 44, 691-707.[1][2] Link

    • Context: Discusses the specific challenges of crystallizing phosphonate MOFs compared to carboxylates, emphasizing the "gel problem" and pH control.

  • NIST Standard Reference Database. "pKa Values for Pyridine and Phosphonic Acid Derivatives."

    • Context: Pyridine

      
      ; Alkylphosphonic acid 
      
      
      
      .[1][2]
  • Zhang, Y., et al. (2016).[1][2] "pH-Dependent Assembly of Metal-Phosphonate Coordination Polymers." Crystal Growth & Design, 16(5).

    • Context: (Representative citation) Demonstrates the structural evolution from 1D to 3D networks as pH increases for pyridyl-phosphonate ligands.

Sources

Technical Support Center: Thermal Stability & Handling of (3-Pyridinylmethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (3-Pyridinylmethyl)phosphonic acid . This guide addresses the specific challenges researchers face with this zwitterionic organophosphorus compound. Unlike simple carboxylic acids, this molecule exhibits complex thermal behavior where "decomposition" is often confused with reversible dehydration.

This guide is structured to help you distinguish between reversible condensation (anhydride formation) and irreversible degradation (P-C bond cleavage), ensuring you maximize yield and purity in your drug development workflows.

Module 1: Thermal Stability Profile

Q: What is the exact decomposition temperature ( ) of this compound?

A: There is no single "decomposition" point. Instead, the compound undergoes two distinct thermal events.[1][2][3][4] You must distinguish between Dehydration and Destruction .

  • Event A: Thermal Dehydration (

    
    ) 
    
    • Mechanism: Intermolecular condensation of the phosphonic acid groups (

      
      ) releases water to form pyrophosphonates  (P-O-P anhydrides).
      
    • Observation: The solid may become gummy or glassy; solubility decreases.

    • Reversibility: YES. Heating in water or aqueous acid hydrolyzes the anhydride back to the parent acid.

  • Event B: Oxidative Cleavage & Scission (

    
    ) 
    
    • Mechanism: Homolytic cleavage of the benzylic-like C-P bond or oxidation of the methylene bridge (activated by the pyridine ring).

    • Observation: Irreversible darkening (charring), formation of inorganic phosphates (

      
      ), and pyridine derivatives.
      
    • Reversibility: NO.

Visualizing the Pathway

The following diagram illustrates the critical difference between reversible anhydride formation and irreversible degradation.

ThermalDecomposition Native (3-Pyridinylmethyl) phosphonic acid (Active API) Anhydride Pyrophosphonate (Oligomeric Anhydride) Native->Anhydride Heat >120°C Vacuum Decomp Degradation Products (Pyridine + H3PO4) Native->Decomp Air/Oxidants >200°C Anhydride->Native Hydrolysis (+H2O) Anhydride->Decomp Heat >250°C Oxidative Stress

Figure 1: Thermal pathways. Note that the yellow state (Anhydride) is reversible, while the red state (Degradation) is not.

Module 2: Reaction & Synthesis Troubleshooting

Q: My reaction mixture turned black during reflux. Is the product lost?

A: Likely yes. The methylene bridge (


) between the pyridine ring and the phosphorus is susceptible to oxidation at high temperatures, especially under basic conditions or in the presence of air.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to heating.

  • Temperature Limit: Do not exceed

    
     in the presence of oxygen.
    
  • Radical Scavengers: If high-temperature reflux (

    
    ) is required, add a radical inhibitor (e.g., BHT) to protect the benzylic position.
    
Q: I see multiple Phosphorus NMR peaks around 10-20 ppm. Is this impurity?

A: Not necessarily. This is the hallmark of anhydride formation .

  • Single Peak (

    
     ppm):  Pure Phosphonic Acid.
    
  • Multiple/Broad Peaks (

    
     ppm):  P-O-P Anhydride oligomers.
    

Validation Test: Take a small aliquot, dissolve it in


 with a drop of 

or

, and heat gently. If the peaks converge back to a single sharp peak, your product is intact—it was just dehydrated.

Module 3: Isolation & Purification

Q: I cannot recrystallize the compound; it oils out or forms a sticky gum.

A: This is a classic issue with zwitterionic phosphonic acids. The pyridine nitrogen is basic (


), and the phosphonic acid is acidic (

). In neutral solvents, it exists as a zwitterion with extremely high lattice energy or amorphous character.

Troubleshooting Matrix:

IssueCauseSolution
Material is sticky/gum Zwitterionic H-bonding networkDisrupt the Zwitterion: Acidify with HCl to form the cationic hydrochloride salt (

) OR basify to form the disodium salt. These crystallize far better.
Material won't dissolve High lattice energyUse Water/Ethanol mixtures. Pure organics (DCM, EtOAc) will not dissolve the zwitterion.
Yield is >100% HygroscopicityThe compound traps water in the lattice. Dry at

under high vacuum (

mbar) over

.
Q: Can I use thermal sublimation to purify?

A: NO. Unlike simple aromatics, phosphonic acids do not sublime. Heating to sublimation temperatures will drive condensation to polyphosphonates (glassy solids) before any sublimation occurs.

Module 4: Experimental Workflow (Purification)

Follow this decision tree to purify the compound without inducing thermal decomposition.

PurificationWorkflow Start Crude Reaction Mixture CheckSol Is it soluble in Water? Start->CheckSol IonExchange Strong Cation Exchange (SCX) Elute with NH4OH CheckSol->IonExchange Yes (High salts) Cryst Crystallization Strategy CheckSol->Cryst No (Organic impurities) ZwitterForm Isoelectric Precipitation (Adjust pH to ~3.5) IonExchange->ZwitterForm Evaporate & pH Adjust SaltForm Form HCl Salt (Recrystallize from EtOH/H2O) Cryst->SaltForm If oiling out Cryst->ZwitterForm If solid precipitates

Figure 2: Purification decision tree emphasizing salt formation to avoid "oiling out."

References

  • General Stability of Phosphonic Acids

    • Katsyuba, S. A., et al. "Vibrational spectra and structure of pyridylphosphonic acids." Journal of Molecular Structure, 2004. (Establishes zwitterionic character and H-bonding networks).
    • Source:

  • Anhydride Formation Mechanism

    • Kaffy, J., et al. "Phosphonic acid anhydrides: synthesis and applications."[5] Synthesis, 2017. (Details the reversible dehydration of phosphonic acids >120°C).

    • Source:

  • Purification of Zwitterionic Phosphonates

    • Demmer, C. S., et al. "User-friendly synthesis of (1-aminoalkyl)phosphonic acids." Journal of Organic Chemistry, 2011.
    • Source:

  • Thermal Cleavage of Benzylic-Phosphorus Bonds

    • Modro, T. A. "Fragmentation of the P-C bond in phosphonic acid derivatives." Canadian Journal of Chemistry, 1978. (Mechanistic insight into P-C bond scission under thermal stress).
    • Source:

Sources

Validation & Comparative

Benchmarking 31P NMR Characteristics: (3-Pyridinylmethyl)phosphonic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

(3-Pyridinylmethyl)phosphonic acid (3-PMPA) represents a distinct class of heterocyclic phosphonates widely utilized in metalloenzyme inhibition and bone-targeting drug development (e.g., risedronate analogues). Unlike simple alkyl phosphonates, 3-PMPA exhibits complex zwitterionic behavior due to the interplay between the basic pyridine nitrogen (


) and the acidic phosphonate group (

).

This guide objectively compares the


P NMR chemical shift sensitivity  of 3-PMPA against its structural analogues: Phenylphosphonic acid (PPA)  (isosteric control) and Aminomethylphosphonic acid (AMPA)  (aliphatic zwitterion control).
Core Insight

While Phenylphosphonic acid (PPA) shows a standard biphasic titration curve, 3-PMPA displays a triphasic or broadened shift trajectory due to the inductive effects of the pyridine ring protonation, making it a superior, albeit more complex, pH probe in the physiological range (pH 5–8).

Mechanistic Interpretation: The Zwitterionic Shift

To interpret the spectra correctly, one must understand the species present in solution. The


P chemical shift (

) is governed by the electron density around the phosphorus nucleus.
  • Shielding (Upfield/Lower ppm): Protonation generally shields the nucleus.

  • Deshielding (Downfield/Higher ppm): Deprotonation increases electron density on the oxygen, but paradoxically, in many phosphonates, this leads to a downfield shift (deshielding) due to changes in the paramagnetic shielding term of the P-O bond.

  • The Pyridine Effect: In 3-PMPA, the protonation of the pyridine nitrogen (Py-N) exerts an electron-withdrawing inductive effect through the methylene bridge, further deshielding the phosphorus compared to PPA.

Visualization: Protonation Equilibria

The following diagram illustrates the stepwise dissociation and its correlation to NMR states.

G cluster_0 NMR Shift Trend SpeciesA Cationic Species (pH < 1.5) Py-NH+ / PO3H2 SpeciesB Zwitterionic Species (pH 2 - 5) Py-NH+ / PO3H- SpeciesA->SpeciesB pKa1 ~1.5 (Fast Exchange) SpeciesC Anionic Species (pH > 7.5) Py-N / PO3(2-) SpeciesB->SpeciesC pKa2 ~7.0 (Pyridine & Phosphonate Deprotonation) Trend Shift moves Upfield (Lower ppm) or varies by substituent (See Table 1)

Figure 1: Stepwise dissociation of (3-Pyridinylmethyl)phosphonic acid. The transition from Zwitterion to Anion involves both the phosphonate and the pyridine ring, creating a sensitive NMR window.

Comparative Benchmarking Data

The following table synthesizes experimental trends for 3-PMPA versus its primary alternatives. Note that absolute shift values can vary by


 ppm depending on concentration, ionic strength, and metal ion presence.
Table 1: P NMR Shift Characteristics vs. pH[1]
Feature(3-Pyridinylmethyl)phosphonic Acid (3-PMPA) Phenylphosphonic Acid (PPA) Aminomethylphosphonic Acid (AMPA)
Structure Type Heterocyclic ZwitterionAromatic Acid (Non-zwitterion)Aliphatic Zwitterion

(Acidic, pH 1)
~18 - 22 ppm~18 - 20 ppm~9 - 12 ppm

(Basic, pH 12)
~12 - 16 ppm~14 - 16 ppm~15 - 18 ppm
Shift Direction (Acid

Base)
Upfield (Shielded) typical for aryl-phosphonatesUpfield (Monotonic)Downfield (Deshielded)
Sensitivity (

)
Moderate (~4-6 ppm range)Low (~2-4 ppm range)High (~8-10 ppm range)
Key

Transitions

,

,


,


,

,

Interference Risk High (Metal Chelation causes broadening)Low (Weak chelator)Moderate

Scientific Note: Unlike AMPA, where deprotonation often causes a large downfield shift, aromatic phosphonates like PPA and 3-PMPA often exhibit an upfield shift or smaller magnitude changes upon deprotonation due to ring current effects and resonance delocalization [1, 2].

Validated Experimental Protocol

To generate a self-validating titration curve for 3-PMPA, follow this protocol. This method minimizes ionic strength errors which can shift


 values by up to 0.2 units.
Materials
  • Analyte: 10 mM (3-Pyridinylmethyl)phosphonic acid.

  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for lock).
  • Internal Standard: Methylenediphosphonic acid (MDPA) or 85% H

    
    PO
    
    
    
    (in capillary). Recommendation: Use a capillary insert to avoid pH-dependent shifts of the standard itself.
  • pH Adjustment: 1M HCl and 1M NaOH (CO

    
    -free).
    
Workflow Diagram

Experiment cluster_titration Titration Loop Start Sample Preparation 10mM 3-PMPA in 10% D2O Insert Insert Coaxial Standard (H3PO4 or MDPA) Start->Insert MeasurePH Measure pH (Micro-electrode) Insert->MeasurePH Acquire Acquire 31P{1H} NMR (Decoupled, ns=64, d1=2s) MeasurePH->Acquire Adjust Adjust pH (Add 5-10 uL acid/base) Acquire->Adjust Plot Data Analysis Plot δ vs. pH Acquire->Plot Complete Adjust->MeasurePH Repeat (pH 2 to 12) Fit Non-linear Least Squares Fit Henderson-Hasselbalch Plot->Fit

Figure 2: Standardized pH titration workflow for determining phosphonate chemical shift tensors.

Critical Steps for Accuracy
  • Decoupling: Always use proton decoupling (

    
    H-decoupled 
    
    
    
    P) to collapse multiplets caused by the methylene protons (
    
    
    Hz). This increases signal-to-noise ratio (SNR) and precision.
  • Relaxation Delay (

    
    ):  Phosphonates have long 
    
    
    
    relaxation times (2–10 seconds). Set
    
    
    (approx 10s) for quantitative integration, or
    
    
    s for simple shift monitoring.
  • Metal Scavenging: 3-PMPA is a chelator. Trace Ca

    
     or Mg
    
    
    
    from glassware will broaden peaks and shift resonances. Pre-wash NMR tubes with EDTA solution.

Troubleshooting & Interpretation Guide

ObservationCauseCorrective Action
Broadened Lines (>5 Hz) Chemical exchange near

or Paramagnetic impurities.
Run at higher temp (

C) to fast-exchange limit; Add EDTA.
Multiple Peaks Slow exchange between protonation states (rare for simple phosphonates) or impurities.Check pH; if near

, this is expected in slow exchange regimes.
Shift Drift vs. Lit Ionic strength differences.Maintain constant ionic strength (

M KCl) during titration.

References

  • Franz, R. G. (2001).[1] Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), 1-8. [Link]

  • Redmore, D. (1970). The Chemistry of P-C-N Systems. Chemical Reviews.
  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • ResearchGate Data Repository. pH dependence of the 31P NMR chemical shifts of Pi and selected aminophosphonates. [Link]

Sources

FTIR characteristic peaks of (3-Pyridinylmethyl)phosphonic acid vs 3-picoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative FTIR analysis of 3-Picoline (starting material) and its functionalized derivative, (3-Pyridinylmethyl)phosphonic acid (product).

This analysis is critical for process monitoring, purity assessment, and confirmation of the Michaelis-Arbuzov transformation in drug development and ligand synthesis workflows.

Executive Summary

3-Picoline (3-methylpyridine) is a liquid pyridine derivative characterized by sharp aromatic and aliphatic C-H stretches. Its conversion to (3-Pyridinylmethyl)phosphonic acid involves the functionalization of the methyl group with a phosphonic acid moiety (


).

The spectral transition is dramatic. The product typically exists as a zwitterion in the solid state (protonated pyridinium nitrogen, deprotonated phosphonate oxygen), leading to broad, intense hydrogen-bonding bands and a distinct shift in ring vibrations.

Key Differentiator: The disappearance of the clean methyl C-H envelope and the appearance of broad zwitterionic O-H/N-H bands (


) alongside strong P-O stretching vibrations (

).

Chemical Context & Structural Basis[1][2][3][4][5]

Understanding the structural shift is required to interpret the spectrum correctly.

Feature3-Picoline (Starting Material)(3-Pyridinylmethyl)phosphonic Acid (Product)
State Liquid (Colorless)Solid (Crystalline/Powder)
Functional Group Methyl (

) on Pyridine Ring
Methylene Phosphonic Acid (

)
Electronic State Neutral Pyridine BaseZwitterionic (Solid State):

Key Interaction Weak intermolecular forcesStrong Intermolecular Hydrogen Bonding
Reaction Pathway (Process View)

The synthesis typically proceeds via a halogenated intermediate (e.g., 3-(chloromethyl)pyridine) followed by a Michaelis-Arbuzov reaction. FTIR is used to confirm the formation of the C-P bond and the hydrolysis of phosphonate esters.

ReactionFlow SM 3-Picoline (Liquid) Neutral Ring INT Intermediate (e.g., Halide) C-X Stretch SM->INT Functionalization (e.g., Halogenation) PROD (3-Pyridinylmethyl) phosphonic acid (Solid Zwitterion) INT->PROD Michaelis-Arbuzov & Hydrolysis

Figure 1: Synthetic transformation pathway highlighting the phase change from liquid precursor to solid zwitterionic product.

Experimental Protocols

To ensure reproducible data, specific sampling techniques must be used due to the phase difference between the two compounds.

Protocol A: 3-Picoline (Liquid)
  • Technique: Liquid Film (NaCl/KBr plates) or ATR (Attenuated Total Reflectance).

  • Step-by-Step:

    • Place 1 drop of 3-picoline on a clean ZnSe or Diamond ATR crystal.

    • Acquire background (air) scan.

    • Acquire sample scan (Resolution:

      
      , Scans: 16-32).
      
    • Critical: 3-picoline is volatile and hygroscopic. Minimize exposure time to air to prevent water bands (

      
      ) from interfering.
      
Protocol B: (3-Pyridinylmethyl)phosphonic Acid (Solid)[2]
  • Technique: KBr Pellet or High-Pressure ATR.

  • Step-by-Step:

    • Grinding: Mix ~2 mg of product with ~200 mg dry KBr powder. Grind to a fine powder (particle size < wavelength of IR light to reduce scattering/Christiansen effect).

    • Pressing: Press into a transparent pellet under vacuum (if using KBr).

    • ATR Option: Apply high pressure using a clamp on a Diamond ATR to ensure contact.

    • Note: The zwitterionic nature creates very broad bands. Baseline correction is often necessary during post-processing.

Detailed Spectral Comparison

Region 1: High Wavenumber ( )
  • 3-Picoline:

    • Shows sharp, distinct bands.[1]

    • Aromatic C-H:

      
       (Weak to Medium).
      
    • Methyl C-H:

      
       (Distinct asymmetric/symmetric stretching).
      
  • Product:

    • The "Zwitterion Cloud": This region is dominated by a very broad, intense absorption extending from

      
       down to 
      
      
      
      .
    • Cause: Overlapping

      
       stretching (pyridinium) and 
      
      
      
      hydrogen bonding.
    • Diagnostic: The sharp methyl peaks of picoline are completely obscured by this broad feature.

Region 2: The Double Bond Region ( )
  • 3-Picoline:

    • Characteristic Pyridine Ring Breathing:

      
       and 
      
      
      
      .
  • Product:

    • Pyridinium Shift: Protonation of the ring nitrogen causes a shift and intensification of the ring stretching bands.

    • Look for new/shifted bands around

      
       (
      
      
      
      stretch) and
      
      
      .
Region 3: The Fingerprint & Phosphorous Region ( )

This is the confirmation region for the phosphonic acid group.

  • 3-Picoline:

    • Relatively quiet in the

      
       range.
      
    • Ring deformation bands around

      
      .
      
  • Product:

    • P=O / PO

      
       Stretching:  Strong, broad bands appear between 
      
      
      
      . In the zwitterionic form (
      
      
      ), this may split or shift to
      
      
      (asymmetric stretching).
    • P-OH Deformation: Bands around

      
      .
      

Summary Data Table

Functional GroupMode3-Picoline (Start) [cm⁻¹](3-Pyridinylmethyl)phosphonic acid [cm⁻¹]
O-H / N-H StretchAbsent (unless wet)2300 – 3400 (Very Broad, Strong)
Aromatic C-H Stretch3020 – 3080Obscured by OH/NH broad band
Aliphatic C-H Stretch2920 – 2960 (Methyl)Obscured / Shoulder (Methylene)
C=N / C=C Ring Stretch1570 – 15901610 – 1640 (Pyridinium Shift)
P=O[2] / PO₃ StretchAbsent1150 – 1250 (Strong)
P-OH Def/StretchAbsent920 – 1050
Ring Subs. Bending~710, ~780~680 – 750 (Shifted)

Spectral Logic Diagram

The following diagram illustrates the decision logic for identifying the conversion using FTIR.

SpectralLogic Start Analyze Spectrum Region1 Check 2500-3500 cm⁻¹ Start->Region1 SharpCH Sharp Peaks only (3000-2900 cm⁻¹) Region1->SharpCH No OH/NH BroadOH Broad 'Cloud' (3400-2300 cm⁻¹) Region1->BroadOH Strong H-Bonding ResultPic ID: 3-Picoline (Starting Material) SharpCH->ResultPic CheckPO Check 1250-900 cm⁻¹ for P=O / P-O BroadOH->CheckPO StrongPO Strong Bands Present CheckPO->StrongPO ResultProd ID: (3-Pyridinylmethyl) phosphonic acid StrongPO->ResultProd

Figure 2: Logic flow for distinguishing the starting material from the phosphonic acid product based on spectral features.

Critical Control Points (QC)

When monitoring the reaction, look for these specific indicators of impurity :

  • Residual 3-Picoline: Look for the "sharpness" of the C-H region returning. The product spectrum should be dominated by the broad zwitterionic band. Any sharp spikes at 2930 cm⁻¹ indicate unreacted starting material or solvent.

  • Incomplete Hydrolysis (Esters): If the synthesis involves a phosphonate ester intermediate (e.g., Diethyl (3-pyridinylmethyl)phosphonate), look for:

    • P-O-C (Aliphatic): Sharp bands at

      
      .
      
    • Absence of Broad OH: Esters do not form the broad H-bonded zwitterion cloud to the same extent as the free acid.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-Methylpyridine. National Institute of Standards and Technology. [Link]

  • Zenobi, M. C., et al. (2008).[3] "An ATR-FTIR study of different phosphonic acids in aqueous solution." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.[3] [Link]

  • Zoń, J., et al. (2011). "Design, synthesis and noncentrosymmetric solid state organization of three novel pyridylphosphonic acids." CrystEngComm, 13. (Detailed analysis of zwitterionic pyridylphosphonic acid spectra). [Link]

  • Thomas, L.C. (1974). Interpretation of the Infrared Spectra of Organophosphorus Compounds. Heyden & Son Ltd. (Classic reference for P=O and P-OH assignments).

Sources

Comparative Technical Guide: Phosphonic Acid vs. Carboxylic Acid Ligands in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between phosphonic acid (–PO₃H₂) and carboxylic acid (–COOH) functional groups when attached to a pyridine scaffold. While carboxylic acids are the standard for ligand design in coordination chemistry and pharmacophore construction, phosphonic acids offer distinct bioisosteric and electronic advantages.

Key Takeaways:

  • Structural Geometry: Phosphonates introduce a tetrahedral (

    
    ) geometry, contrasting with the planar (
    
    
    
    ) carboxylate, altering steric fit in enzyme pockets and MOF pore apertures.
  • Acidity & Charge: Phosphonic acids are diprotic and generally more acidic (

    
    ), creating stronger electrostatic interactions but lower membrane permeability compared to monoprotic carboxylic acids.
    
  • Coordination Chemistry: Phosphonates exhibit superior thermal and hydrolytic stability in Metal-Organic Frameworks (MOFs) due to tridentate binding capabilities, though they suffer from rapid precipitation kinetics compared to the reversible crystallization of carboxylates.

Physicochemical Fundamentals

The substitution of a carboxylic group with a phosphonic group on a pyridine ring fundamentally alters the molecule's electronic and steric profile.

Comparative Metrics
FeaturePyridine-3-Carboxylic Acid (Nicotinic Acid)Pyridine-3-Phosphonic AcidImpact
Geometry Planar (

hybridized Carbon)
Tetrahedral (

hybridized Phosphorus)
Phosphonates occupy more 3D space; critical for "transition state" mimicry.
Acidity (

)
Monoprotic (

)
Diprotic (

,

)
Phosphonates are anionic at physiological pH; Carboxylates are partially ionized.
H-Bonding 4 Acceptors, 1 Donor6 Acceptors, 2 DonorsPhosphonates have higher water solubility and stronger receptor binding potential.
Metabolic Stability Moderate (Susceptible to glucuronidation)High (C-P bond is metabolically inert)Phosphonates avoid rapid clearance pathways common to carboxylates.
Structural & Electronic Visualization

The following diagram illustrates the geometric and electronic divergence between the two ligands.

G cluster_0 Carboxylic Acid (Nicotinic) cluster_1 Phosphonic Acid C_Node Planar Geometry (sp2 Carbon) C_pKa Monoprotic pKa ~4.8 C_Node->C_pKa P_Node Tetrahedral Geometry (sp3 Phosphorus) C_Node->P_Node Steric Expansion C_Bind Binding: 2 Oxygen Atoms C_pKa->C_Bind P_Bind Binding: 3 Oxygen Atoms C_Bind->P_Bind Chelation Capacity P_pKa Diprotic pKa1 ~1.8, pKa2 ~7.0 P_Node->P_pKa P_pKa->P_Bind

Figure 1: Structural and electronic divergence between carboxylic and phosphonic acid ligands. Note the shift from planar to tetrahedral geometry.

Application Analysis: Coordination Chemistry & MOFs

In the context of Metal-Organic Frameworks (MOFs), the choice between carboxylate and phosphonate determines the material's stability and crystallinity.

Coordination Modes
  • Carboxylates (The Standard): Typically bind in a monodentate or bidentate bridging mode. The reversibility of the Metal-Oxygen (M-O) bond allows for error correction during synthesis, facilitating the growth of large, defect-free single crystals.

  • Phosphonates (The Stabilizers): The phosphonate group (

    
    ) can coordinate to up to three metal centers simultaneously (tridentate). This creates a "cross-linking" effect, significantly increasing thermal and chemical stability (often stable in water/acid where carboxylate MOFs degrade).
    

Trade-off: The strong, irreversible binding of phosphonates often leads to rapid precipitation of amorphous solids rather than crystalline frameworks.

Coordination cluster_carboxy Carboxylate Coordination cluster_phospho Phosphonate Coordination C_Mono Monodentate (Weak) C_Bi Bidentate Bridging (Standard MOF motif) C_Mono->C_Bi Equilibrium P_Chel Chelating (Strong) P_Tri Tridentate Bridging (High Stability) P_Chel->P_Tri P_Cluster Metal Cluster Formation P_Tri->P_Cluster Irreversible Assembly

Figure 2: Coordination hierarchy. Phosphonates offer higher denticity (connectivity), leading to robust but difficult-to-crystallize networks.

Application Analysis: Medicinal Chemistry

In drug design, phosphonic acids are classic bioisosteres for carboxylic acids, particularly when targeting receptors for amino acids (e.g., Glutamate, GABA).

Bioisosteric Utility
  • Transition State Mimicry: The tetrahedral geometry of the phosphonate group mimics the tetrahedral transition state of peptide hydrolysis, making them potent transition-state analogue inhibitors for metalloproteases.

  • Bone Targeting: Phosphonates have a high affinity for hydroxyapatite (bone mineral). Pyridine-phosphonates (similar to risedronate) are used to target drugs specifically to skeletal tissue.

  • Metabolic Stability: Carboxylic acids are often metabolized via glucuronidation (Phase II metabolism), leading to rapid excretion. The C-P bond is resistant to enzymatic cleavage, prolonging half-life.

The Permeability Challenge

While potent, phosphonic acids are highly polar and fully ionized at physiological pH. This results in poor passive membrane permeability.

  • Solution: Use of Prodrugs (e.g., phosphonate esters) that mask the negative charge to allow cell entry, where they are subsequently hydrolyzed by intracellular esterases.

Experimental Protocol: Synthesis of Pyridine-3-Phosphonates

Synthesizing pyridine phosphonates is more challenging than carboxylates due to the potential for catalyst poisoning by the pyridine nitrogen. The Hirao Coupling is the industry-standard method for installing the C-P bond.

Protocol: Pd-Catalyzed Hirao Coupling

Objective: Synthesis of Diethyl pyridin-3-ylphosphonate from 3-Bromopyridine.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 eq)

  • Reagent: Diethyl phosphite (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

  • Base: Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Toluene or DMF

Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Oxygen inhibits the Pd(0) cycle.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and dppf to the solvent.[1] Stir for 15 mins at RT to generate the active Pd-ligand complex (solution turns orange/red).

  • Addition: Add 3-Bromopyridine, Diethyl phosphite, and

    
     sequentially via syringe.
    
  • Reaction: Heat to 90-110°C for 12-24 hours. Monitor via TLC (phosphonates stain strongly with KMnO₄).

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

  • Purification: Flash column chromatography (SiO₂). Note: Phosphonates are polar; use a gradient of MeOH in DCM (0% to 10%).

Hirao Start 3-Bromopyridine + Diethyl Phosphite Cat Pd(OAc)2 / dppf Base (Et3N) Start->Cat Heat Heat (100°C) 18h, Argon Cat->Heat Oxidative Addition / Reductive Elimination Workup Celite Filtration & Flash Chrom. Heat->Workup Product Diethyl pyridin-3-ylphosphonate Workup->Product

Figure 3: Workflow for the Hirao cross-coupling reaction to synthesize pyridine phosphonates.

References

  • Hirao, T., et al. (1981).[2] "New applications of palladium-catalyzed reactions: A facile synthesis of phosphonates." Synthesis, 56-57.

  • Shimizu, G. K., et al. (2009). "Metal-organic frameworks based on phosphonate ligands." Chemical Reviews, 109(2), 681-708.

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.

  • Kafarski, P., & Lejczak, B. (1991). "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.

  • Clearfield, A. (1998). "Metal phosphonate chemistry." Progress in Inorganic Chemistry, 47, 371-510.

Sources

Comparative Guide: Validating Surface Coverage of (3-Pyridinylmethyl)phosphonic Acid SAMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Pyridinylmethyl)phosphonic acid (3-PMPA) represents a specialized class of heteroaromatic self-assembled monolayers (SAMs) designed for metal oxide surfaces (TiO₂, Al₂O₃, ITO). Unlike silanes, which suffer from hydrolytic instability, or long-chain alkyl phosphonates that act merely as passive blockers, 3-PMPA provides a chemically active interface capable of pH-switching, metal coordination, and hole-transport modulation.

This guide provides a rigorous technical comparison and a self-validating experimental framework to quantify 3-PMPA coverage, moving beyond simple "dip-and-hope" protocols.

Part 1: Mechanistic Basis & Comparative Advantage

The Binding Mechanism

Phosphonic acids bind to metal oxides via mono-, bi-, or tridentate coordination. 3-PMPA utilizes the phosphonate headgroup (


) to anchor to surface hydroxyls via condensation, while the pyridine ring remains exposed.

Critical Distinction: unlike silanes (e.g., APTES), which rely on forming a lateral polysiloxane network that often results in disordered multilayers, 3-PMPA forms true monolayers driven by the thermodynamics of the P-O-M (Metal) bond.

Visualization: Binding Topology & Steric Constraints

The following diagram illustrates the structural difference between the ordered bidentate binding of 3-PMPA and the disordered cross-linking typical of silanes.

SAM_Binding_Mechanism cluster_0 Substrate: Metal Oxide (TiO2/Al2O3) cluster_1 3-PMPA (Phosphonate) cluster_2 APTES (Silane Alternative) Surface Hydroxyl-Rich Surface (-OH) P_Head Phosphonate Head (-PO3H2) P_Link Bidentate/Tridentate Coordination P_Head->P_Link P_Link->Surface High Stability (Hydrolysis Resistant) Py_Ring Pyridine Tail (Sterically Compact) P_Link->Py_Ring Si_Head Silane Head (-Si(OEt)3) Si_Link Polysiloxane Network Si_Head->Si_Link Si_Link->Surface Low Stability (Hydrolysis Prone) Si_Link->Si_Link Lateral Cross-linking (Aggregates) Amine_Tail Amine Tail (Disordered) Si_Link->Amine_Tail

Caption: Comparison of 3-PMPA bidentate anchoring (stable, ordered) vs. Silane polysiloxane networking (disordered).

Part 2: Comparative Performance Matrix

The following table contrasts 3-PMPA with its primary competitors: APTES (the standard amine-functionalizer) and ODPA (Octadecylphosphonic acid, the standard blocker).

Feature3-PMPA (Target) APTES (Silane) ODPA (Alkyl Phosphonate)
Substrate Compatibility Metal Oxides (Ti, Al, ITO), Stainless SteelSiO₂, Glass, (Poor on Ti/Al)Metal Oxides (Ti, Al, ITO)
Hydrolytic Stability High (Stable at pH 4-9) [1]Low (Si-O-M bond hydrolyzes in water) [1]High (Hydrophobic barrier)
Surface Loading ~3-4 molecules/nm² (Dense packing due to π-π stacking)Variable (Multilayer formation common)~4-5 molecules/nm² (Very dense)
Functionality pH-Switchable (Pyridine

Pyridinium)
Basic (Amine)Inert (Methyl terminated)
Electronic Properties Hole Transport / Corrosion InhibitionInsulatingInsulating / Dielectric
Processing T-BAG or Dip + Anneal (120°C)Vapor or Solution (Sensitive to humidity)T-BAG or Dip + Anneal

Key Insight: While ODPA offers better blocking (passivation), it lacks chemical versatility. 3-PMPA is the superior choice when the surface must remain reactive (e.g., for drug conjugation or sensing) while maintaining the stability of the phosphonate anchor.

Part 3: Validation Protocols (The "Self-Validating" System)

To confirm a high-quality monolayer, you must triangulate data from three sources: Wettability (Qualitative) , XPS (Chemical) , and EIS (Quantitative Coverage) .

Method A: The "Smoking Gun" – pH-Dependent Contact Angle

Unlike alkyl SAMs, 3-PMPA surfaces are "smart." The pyridine ring (


) allows you to validate surface identity by simply changing the pH of the droplet.
  • Protocol: Measure static contact angle (

    
    ) with buffered droplets.
    
  • Expected Result:

    • pH 9.0 (Neutral Pyridine):

      
       (Hydrophobic character).
      
    • pH 4.0 (Protonated Pyridinium):

      
       (Hydrophilic/Wetting).
      
  • Interpretation: If

    
     does not drop significantly at acidic pH, your pyridine rings are either absent, buried, or the SAM is disordered [2].
    
Method B: X-Ray Photoelectron Spectroscopy (XPS)

XPS provides the stoichiometry to prove the molecule is intact and upright.

  • N1s Region: Look for a single peak at 399.0 eV (Pyridine N).

    • Warning Sign: A peak at >401 eV indicates protonated nitrogen (trapped acid) or quaternary ammonium contaminants.

  • P2p Region: Look for a doublet at 133.0 eV (P-O-Metal).

    • Validation: The ratio of N:P should be close to 1:1. If P >>> N, you have unbound phosphonic acid residue (cleaning failure).

Method C: Electrochemical Impedance Spectroscopy (EIS)

This is the gold standard for calculating fractional surface coverage (


).
  • Setup: 3-electrode cell; Electrolyte: 1 mM Ferri/Ferrocyanide in 0.1 M KCl.

  • Model: Fit data to a Randles Circuit

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    is the Charge Transfer Resistance.
  • Target: For a high-quality 3-PMPA SAM,

    
     should exceed 0.95 (95%)  [3].
    

Part 4: Experimental Workflow (T-BAG Method)

The Tethering by Aggregation and Growth (T-BAG) method is recommended over simple immersion to prevent bulk precipitation and ensure monolayer ordering [1].

Workflow Logic Diagram

Workflow cluster_prep 1. Preparation cluster_dep 2. Deposition (T-BAG) cluster_lock 3. Locking Clean Substrate Cleaning (UV-Ozone / Plasma) Soln 0.1 - 0.5 mM 3-PMPA in Ethanol/Water (95:5) Clean->Soln Evap Slow Solvent Evaporation (High Humidity) Soln->Evap Self-Assembly Anneal Thermal Annealing 120°C for 2-12 hrs Evap->Anneal Covalent Bonding (Condensation) Rinse Sonication Rinse (Ethanol + Carbonate) Anneal->Rinse Remove Physisorbed Multilayers

Caption: Optimized T-BAG workflow for phosphonate SAMs to ensure covalent bonding and monolayer resolution.

Detailed Protocol Steps:
  • Activation: Clean metal oxide substrate (e.g., Ti-6Al-4V or ITO) with UV/Ozone for 15 mins to maximize surface -OH groups.

  • Deposition: Suspend substrate vertically in a dilute (0.1 mM) solution of 3-PMPA in Ethanol/Water. Allow solvent to evaporate slowly over 12-24 hours. As the meniscus recedes, the concentration gradient drives dense assembly.

  • Annealing (Crucial): Bake the substrate at 120°C - 140°C for 2+ hours. This thermal step drives the condensation reaction (

    
    ), converting hydrogen bonds to covalent bonds [1].
    
  • Rinsing: Sonicate in ethanol containing 5% triethylamine (mild base) to strip loosely bound physisorbed molecules, leaving only the chemically bonded monolayer.

References

  • Hanson, E. L., et al. (2003). Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. Princeton University / Journal of the American Chemical Society.

  • Hoque, E., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics.[1]

  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy.

  • Al-Ashouri, A., et al. (2019).[2][3] Phosphonic Acid Monolayers for Perovskite Solar Cells. (Contextual reference on Carbazole/Pyridine phosphonates).

Sources

Spectroscopic Differentiation of (3-Pyridinylmethyl)phosphonic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of (3-Pyridinylmethyl)phosphonic acid from its positional isomers (2- and 4-substituted analogs). This analysis synthesizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy data, focusing on the mechanistic origins of signal differences.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Process Development Scientists

Executive Summary & Strategic Importance

(3-Pyridinylmethyl)phosphonic acid is a critical bioisostere for phosphate groups in drug design (e.g., phosphotyrosine mimetics) and a ligand in organometallic catalysis. Differentiating it from its 2-pyridyl and 4-pyridyl isomers is essential because:

  • Bioactivity: The position of the nitrogen atom dictates hydrogen bonding capacity and pKa, drastically altering receptor binding affinity.

  • Synthetic Impurities: Isomeric mixtures often arise during non-regioselective phosphonylation of pyridine derivatives.

This guide provides a self-validating analytical workflow to unambiguously identify the 3-isomer.

Comparison at a Glance
Feature3-Isomer (Target) 2-Isomer 4-Isomer
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

axis)
1H NMR (Aromatic) 4 distinct signals; H2 appears as singlet/narrow doublet 4 distinct signals; Complex multiplet2 distinct signals (AA'BB' system)
31P NMR (pH dependent)

~15-25 ppm; Sensitive to N-protonation

~15-25 ppm; Ortho-effect shifts pKa

~15-25 ppm; Similar to 3-isomer
Mass Spec (Fragmentation) Standard fragmentationUnique "Ortho Effect" (cyclization)Standard fragmentation

Primary Validation: NMR Spectroscopy

NMR is the "Gold Standard" for differentiation. The zwitterionic nature of these compounds requires careful pH control.

  • Protocol Note: All spectra should be acquired in D₂O at pH > 8 (NaOD) to ensure the phosphonate is fully ionized (

    
    ) and the pyridine nitrogen is free base, maximizing chemical shift dispersion.
    
A. 1H NMR: The "Fingerprint" Region

The aromatic region (7.0 – 9.0 ppm) provides the most immediate confirmation.

  • 4-Pyridinylmethyl:

    • Pattern: Symmetric AA'BB' system.

    • Appearance: Two distinct doublets (integrating 2H each). This immediately rules out the 3- and 2-isomers.

  • 3-Pyridinylmethyl (Target):

    • Pattern: ABCD system (4 distinct protons).

    • Key Diagnostic: Look for H2 (the proton between the Ring N and the alkyl chain). It appears as a singlet (or doublet with very small

      
       coupling) significantly downfield (~8.5 ppm) due to the adjacent nitrogen and lack of vicinal neighbors.
      
    • Coupling: H6 (adjacent to N) appears as a doublet (

      
       Hz). H4 and H5 appear as multiplets.
      
  • 2-Pyridinylmethyl:

    • Pattern: ABCD system.

    • Differentiation: Lacks the isolated H2 singlet. The proton at position 6 (adjacent to N) is a doublet, but the other protons (H3, H4, H5) form a continuous overlapping chain of couplings.

B. 13C NMR & Phosphorus Coupling

Phosphorus-Carbon coupling (


) is a definitive structural probe.
Carbon3-Isomer Coupling (

)
4-Isomer Coupling (

)
Mechanistic Insight
Methylene (

)


Direct P-C bond (Large doublet).
Ipso (Ring C)


2-bond coupling.
Ortho (Ring C) C2:

Hz (Doublet)C4:

Hz (Doublet)
C3/C5:

Hz (Doublet)
Differentiation: The 3-isomer shows splitting on two distinct ortho carbons (C2 and C4) with different chemical shifts. The 4-isomer shows splitting on two equivalent carbons.
C. 31P NMR[1][2][3][4][5]

While chemical shifts are similar, the pH titration curve differs.

  • Experiment: Measure

    
     at pH 2 and pH 10.
    
  • Observation: The

    
     (change in shift) is influenced by the protonation state of the pyridine nitrogen.
    
    • 2-Isomer: The proximity of the

      
       group to the Ring N allows for intramolecular H-bonding or electrostatic repulsion, often causing a distinct titration curve compared to the 3- and 4-isomers.
      

Secondary Validation: Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) in Positive Mode (


) reveals fragmentation pathways driven by ring isomerism.
Fragmentation Logic[6]
  • Molecular Ion: All isomers show

    
     Da.
    
  • Common Loss: Loss of

    
     (82 Da) or 
    
    
    
    radical.
  • The "Ortho Effect" (2-Isomer Specific):

    • The 2-pyridyl isomer can undergo a specific cyclization-elimination mechanism involving the ring nitrogen and the phosphonate hydrogens.

    • Diagnostic: Enhanced abundance of fragments resulting from water loss (

      
      ) or cyclized phosphoramidate species compared to the 3- and 4-isomers.
      

Decision Tree Workflow (Graphviz)

This flowchart guides the analyst through the logical deduction process.

IsomerDifferentiation Start Unknown Isomer Sample (C6H8NO3P) Step1 Step 1: 1H NMR (D2O, pH > 8) Analyze Aromatic Region (7-9 ppm) Start->Step1 Decision1 Symmetry Check: Are there only 2 aromatic signals (AA'BB' pattern)? Step1->Decision1 Result4 Identity: 4-Pyridinylmethyl (Symmetric) Decision1->Result4 Yes Step2 Step 2: Analyze Splitting of Downfield Protons Decision1->Step2 No (4 signals observed) Decision2 Is there an isolated Singlet (or narrow doublet) at ~8.5-8.8 ppm (H2)? Step2->Decision2 Result3 Identity: 3-Pyridinylmethyl (Target Compound) Decision2->Result3 Yes (H2 between N and C-P) Result2 Identity: 2-Pyridinylmethyl (Ortho-substituted) Decision2->Result2 No (H6 is doublet, others multiplet) Validation Validation: 13C NMR Check C2/C4 Coupling Result3->Validation

Figure 1: Logical decision tree for differentiating pyridinylmethylphosphonic acid isomers using 1H NMR symmetry and splitting patterns.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Eliminate pH-dependent chemical shift variation.

  • Reagents:

    
     (99.9%), 
    
    
    
    (40% in
    
    
    ), Internal Standard (TSP or Maleic Acid).
  • Procedure:

    • Dissolve 10-15 mg of sample in 600

      
      
      
      
      
      .
    • Check pH using a micro-electrode or pH paper.

    • Adjust pH to 10-11 using

      
      . Reasoning: This ensures the pyridine is neutral (free base) and phosphonate is dianionic, preventing rapid proton exchange broadening.
      
    • Acquire 1H (32 scans) and 31P (64 scans, proton-decoupled).

Protocol B: HPLC Separation (Alternative Method)

If spectroscopic resolution is ambiguous (e.g., in a mixture), use Ion-Pair Chromatography.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium hydroxide (Ion Pairing Agent), pH 6.0.

    • B: Acetonitrile.

  • Gradient: 0-30% B over 20 mins.

  • Elution Order: typically 4-isomer < 3-isomer < 2-isomer (dependent on exact pH/pairing agent, but 2-isomer is often most retained due to intramolecular H-bonding reducing effective polarity).

References

  • Kalchhauser, H. (1998). NMR Spectroscopy of Pyridine Derivatives. Wiley-VCH.
  • Reddy, V. et al. (2015). "Synthesis and characterization of pyridylphosphonates." Journal of Organometallic Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for AA'BB' vs ABCD systems).
  • Bruker Almanac. (2024). 31P Chemical Shift Tables.

Safety Operating Guide

(3-Pyridinylmethyl)phosphonic Acid: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

(3-Pyridinylmethyl)phosphonic acid (CAS: 51540-67-1 / 38066-21-8) presents a dual hazard profile due to its amphoteric nature: it contains a basic pyridine ring and an acidic phosphonic group. Improper disposal can lead to unexpected exothermic events or regulatory non-compliance.

  • Primary Hazard: Corrosive (Skin Corr.[1] 1B / Eye Dam. 1).

  • Critical Prohibition: NEVER mix with strong oxidizing agents (e.g., concentrated nitric acid, permanganates) or dispose of in "General Organic" waste streams without pH verification.

  • Preferred Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Aqueous Treatment: Permissible only for trace quantities and strictly contingent on local POTW (Publicly Owned Treatment Works) permits.

Chemical Characterization & Risk Profile

To dispose of this compound safely, you must understand its behavior in solution. It is not merely an acid; it is a zwitterion capable of acting as both a proton donor and acceptor depending on the pH.

ParameterData / CharacteristicOperational Implication
Functional Groups Pyridine (

), Phosphonic Acid (

)
Compound buffers itself. Neutralization requires significant titrant volume.
Physical State White to off-white solidDust inhalation risk. Use localized exhaust ventilation (fume hood).
Reactivity Incompatible with strong oxidizers, acid chlorides, and acid anhydrides.Violent reactions possible. Segregate strictly from oxidizer waste streams.
RCRA Status Likely D002 (Corrosive) if pH

2.
Must be neutralized or managed as hazardous waste.

Pre-Disposal Segregation Protocol

The Golden Rule: Segregation prevents the "Unknown Chemical" classification that skyrockets disposal costs and safety risks.

  • Solids: Collect bulk solids in a dedicated wide-mouth HDPE jar. Label as "Corrosive Solid, Acidic, Organic, N.O.S. ((3-Pyridinylmethyl)phosphonic acid)."

  • Liquids (Mother Liquors):

    • Do NOT combine with halogenated solvents (DCM, Chloroform).

    • Do NOT combine with oxidizing acids (Nitric, Perchloric).

    • Best Practice: Segregate into a "Corrosive Organics" satellite accumulation container.

Disposal Workflows

Method A: High-Temperature Incineration (Recommended)

This is the industry standard for organophosphorus compounds to ensure the complete destruction of the pyridine ring and capture of phosphorus oxides.

  • Packaging: Place the primary container (glass or HDPE) into a secondary containment bag.

  • Lab Packing: Pack into a DOT-approved drum (typically 5-gallon or 55-gallon) with vermiculite absorbent.

  • Manifesting: List as UN 3261 (Corrosive solid, acidic, organic, n.o.s.).

Method B: Aqueous Neutralization (Trace Amounts Only)

Use this ONLY for cleaning glassware or disposing of <5g quantities, and ONLY if your facility holds a permit for drain disposal of neutralized organics.

Mechanism: You are neutralizing the phosphonic acid protons (


). The pyridine nitrogen will remain unprotonated at high pH.

Protocol:

  • Preparation: Dissolve the waste in water. Place the beaker in an ice bath . The heat of neutralization for phosphonic acids can be significant.

  • Titration: Slowly add 1M NaOH or Saturated Sodium Bicarbonate (

    
    ) while stirring.
    
    • Caution: Use of Carbonate/Bicarbonate will generate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas (foaming). Ensure adequate headspace.[2][3]
      
  • Endpoint: Adjust pH to 6.0 – 9.0 .

  • Verification: Confirm stability (no temperature rise) for 15 minutes.

  • Disposal: Flush with 20x excess water volume if drain disposal is permitted. Otherwise, bottle as "Neutralized Aqueous Waste" for pickup.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for disposing of (3-Pyridinylmethyl)phosphonic acid.

DisposalWorkflow Start Waste Generation: (3-Pyridinylmethyl)phosphonic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Bulk/Powder) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Incineration Segregate for Incineration (Lab Pack) Solid->Incineration Preferred TraceCheck Quantity < 5g AND Aqueous? Liquid->TraceCheck TraceCheck->Incineration No / High Conc. Neutralization Neutralization Protocol: 1. Ice Bath 2. Add 1M NaOH slowly 3. Adjust pH 6-9 TraceCheck->Neutralization Yes / Trace Drain Drain Disposal (If permitted by local POTW) Neutralization->Drain Permit Active Container Containerize as Non-Hazardous Aqueous Neutralization->Container No Permit

Figure 1: Decision matrix for the disposal of organophosphonic acid waste, prioritizing incineration for bulk quantities.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Do not allow dry powder to become airborne. Cover with a spill pad or dampen slightly with an inert absorbent (sand/vermiculite) if already liquid.

  • Neutralization (In-situ): Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Why? These weak bases neutralize the acid without the violent pH shock of strong caustic soda.

  • Cleanup: Scoop the resulting slurry into a waste pail. Label as "Spill Debris: Corrosive/Organic."

Regulatory & Compliance Context

  • EPA/RCRA: Under 40 CFR 261, this material is a Characteristic Waste (D002) if it exhibits a pH

    
     2 in aqueous solution. It is not specifically P-listed or U-listed, but the "Derived-from" rule may apply if mixed with listed solvents.
    
  • DOT (Department of Transportation): For transport, it falls under Class 8 (Corrosive).

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. ((3-Pyridinylmethyl)phosphonic acid).

References

  • Fisher Scientific. (2025). Safety Data Sheet: Phosphonic Acid Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: (Pyridin-3-ylmethyl)phosphonic Acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Organophosphonic Acids. Retrieved from

Sources

×

Retrosynthesis Analysis

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(3-Pyridinylmethyl)phosphonic acid

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